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  • Product: (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde
  • CAS: 405873-09-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Asymmetric Synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

This guide provides a comprehensive technical overview and a detailed experimental protocol for the enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. This chiral aldehyde is a valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. This chiral aldehyde is a valuable building block in medicinal chemistry and drug development, with its indole and phenyl moieties making it a key intermediate for various pharmacologically active compounds.[1][2] The synthesis described herein leverages the power of asymmetric organocatalysis, a field that has revolutionized the preparation of enantiomerically pure molecules.[2]

Introduction: The Significance of Chiral Indole Derivatives

Indole-based chiral heterocycles are privileged scaffolds in a vast array of pharmaceuticals and natural products.[1] The precise three-dimensional arrangement of substituents on the indole core is often critical for biological activity. The target molecule, (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, combines the indole nucleus with a chiral center, making it a precursor for compounds with potential applications in various therapeutic areas. The development of efficient and highly stereoselective methods for the synthesis of such molecules is therefore of paramount importance.[1]

Asymmetric organocatalysis has emerged as a powerful alternative to traditional metal-based catalysts, offering advantages such as operational simplicity, lower toxicity, and compatibility with a wide range of functional groups.[3] This guide focuses on an organocatalytic approach to the synthesis of the target aldehyde, providing researchers and drug development professionals with a practical and reliable protocol.

Synthetic Strategy: Asymmetric Organocatalytic Michael Addition

The key transformation in the synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is an asymmetric Michael addition of 1-methylindole to cinnamaldehyde. This conjugate addition reaction is catalyzed by a chiral secondary amine, specifically a diarylprolinol silyl ether, commonly known as a Jørgensen-Hayashi catalyst.[3]

The Catalytic Cycle: Iminium Ion Activation

The diarylprolinol silyl ether catalyst operates through a well-established iminium ion activation mechanism.[4][5][6] The catalytic cycle can be broken down into the following key steps:

  • Iminium Ion Formation: The chiral secondary amine of the catalyst reversibly reacts with the α,β-unsaturated aldehyde (cinnamaldehyde) to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal, rendering the β-carbon more electrophilic.[4]

  • Nucleophilic Attack: The electron-rich 1-methylindole acts as the nucleophile and attacks the activated β-carbon of the iminium ion. The bulky substituents on the catalyst effectively shield one face of the iminium ion, directing the indole to attack from the less sterically hindered face, thus establishing the desired stereochemistry at the newly formed chiral center.

  • Enamine Formation and Hydrolysis: Following the nucleophilic addition, the resulting intermediate is an enamine.

  • Catalyst Regeneration: Hydrolysis of the enamine releases the chiral aldehyde product and regenerates the active catalyst, allowing it to enter the next catalytic cycle.

The overall reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst R1 1-Methylindole P (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde R2 Cinnamaldehyde R2->P Organocatalytic Michael Addition C (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine G Cinnamaldehyde Cinnamaldehyde Iminium Chiral Iminium Ion (LUMO Lowered) Cinnamaldehyde->Iminium + Catalyst Catalyst (S)-Catalyst Enamine_Intermediate Enamine Intermediate Iminium->Enamine_Intermediate + 1-Methylindole (Stereoselective Attack) Methylindole 1-Methylindole Product Chiral Aldehyde Product Enamine_Intermediate->Product + H₂O (Hydrolysis) Regen_Catalyst (S)-Catalyst Enamine_Intermediate->Regen_Catalyst - Product Regen_Catalyst->Cinnamaldehyde Re-enters cycle

Figure 2: The organocatalytic cycle involving iminium ion activation.

Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for analogous organocatalytic Michael additions of indoles to α,β-unsaturated aldehydes. [3][7]

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Purity
1-Methylindole603-76-9131.17>98%
Cinnamaldehyde104-55-2132.16>98%
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine84931-95-3325.53>98%
Dichloromethane (CH₂Cl₂)75-09-284.93Anhydrous, >99.8%
Ethyl acetate (EtOAc)141-78-688.11ACS grade
Hexane110-54-386.18ACS grade
Silica gel63231-67-4-230-400 mesh
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (16.3 mg, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (2.5 mL) to the flask.

  • Reagent Addition: Add 1-methylindole (65.6 mg, 0.5 mmol, 1.0 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add cinnamaldehyde (99.1 mg, 0.75 mmol, 1.5 equiv.) dropwise to the cooled solution over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 24-48 hours.

  • Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde.

Expected Outcome

The reaction is expected to proceed with high yield and excellent enantioselectivity.

ParameterExpected Value
Yield85-95%
Enantiomeric Excess (ee)>95%

Characterization and Analysis

The structure and purity of the synthesized (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC analysis to determine the enantiomeric excess of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Optical Rotation: Measurement of the specific rotation to confirm the stereochemistry.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the asymmetric synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. The use of an organocatalytic Michael addition strategy offers a highly efficient and stereoselective route to this valuable chiral building block. The detailed experimental procedure and mechanistic insights are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

  • Organic Syntheses. (n.d.). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-84. Retrieved from [Link]

  • Wang, W. (2008). Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. Chemical Society Reviews, 37(6), 1157-1169.
  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes. Organic Letters, 9(25), 5307–5309.
  • Macmillan, D. W. C. (2008). Enantioselective Organocatalytic Amine Conjugate Addition. Macmillan Group Meeting. Retrieved from [Link]

  • Quintard, A., & Alexakis, A. (2013). Organocatalytic conjugate addition in stereoselective synthesis. In Stereoselective Synthesis of Drugs and Natural Products. Wiley-Blackwell. Retrieved from [Link]

  • Ni, B., Zhang, Q., & Headley, A. D. (2009). Di(methylimidazole)prolinol silyl ether catalyzed highly Michael addition of aldehydes to nitroolefins in water. Organic Letters, 11(15), 3354–3356.
  • Hayashi, Y., Gotoh, H., & Ishikawa, H. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Chemistry Portal. Retrieved from [Link]

  • Zhu, J., Wang, Q., & Wang, M. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(3), 678–693.
  • Tan, B., & Ruan, Y. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 21, 1-36.
  • JETIR. (2021). Organocatalysis: An Asymmetric Approach. JETIR Research Journal, 8(7). Retrieved from [Link]

  • Chemical Communications. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Chemical Communications. Retrieved from [Link]

  • Pellissier, H. (2018). Synthesis of Chiral 3-Substituted 3-Amino-2-oxindoles through Enantioselective Catalytic Domino and Tandem Reactions. Synthesis, 51(03), 511-533.
  • Li, G., et al. (2024). Organocatalytic Enantioselective Nucleophilic Addition of Indole Imine 5-Methides. Organic Letters, 26(2), 406-411.
  • Li, G., et al. (2023). Organocatalytic Enantioselective Nucleophilic Addition of Indole Imine 5-Methides. ChemRxiv.
  • ResearchGate. (2026). Organocatalytic Atroposelective Synthesis of Axially Chiral Indolyl Ketosulfoxonium Ylides. Request PDF. Retrieved from [Link]

Sources

Exploratory

Physicochemical Properties and Catalytic Synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Executive Summary The compound (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS: 405873-09-8) is a highly versatile chiral building block utilized extensively in advanced organic synthesis and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS: 405873-09-8) is a highly versatile chiral building block utilized extensively in advanced organic synthesis and pharmaceutical drug development. Featuring a precisely controlled (3S) stereocenter, an electron-rich 1-methylindole core, and a reactive aldehyde handle, this intermediate is critical for the divergent synthesis of complex spiro-bridged heterocycles[1] and axially chiral bisindoles.

This technical whitepaper provides an in-depth analysis of its physicochemical profile, the causality behind its asymmetric organocatalytic synthesis, and its downstream applications in medicinal chemistry.

Structural and Physicochemical Profiling

Understanding the fundamental physicochemical properties of this compound is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. The structural framework consists of a propionaldehyde backbone substituted at the β -position with both a phenyl ring and a 1-methylindol-3-yl moiety.

The quantitative data for the compound is summarized in the table below, derived from authoritative chemical databases 2[2] and 3[3].

PropertyValue
Chemical Name (3S)-3-(1-methylindol-3-yl)-3-phenylpropanal
CAS Registry Number 405873-09-8[2]
Molecular Formula C18H17NO[2]
Molecular Weight 263.33 g/mol [2]
Monoisotopic Mass 263.131 Da[2]
Melting Point 63–67 °C[3]
Predicted XlogP 3.1[2]
Predicted CCS ([M+H]+) 161.4 Ų[2]

Mechanistic Causality: Iminium-Catalyzed Asymmetric Friedel-Crafts Alkylation

The synthesis of the (3S) enantiomer relies on the principles of iminium catalysis , a subfield of organocatalysis pioneered by David MacMillan. The reaction is an asymmetric Friedel-Crafts-type Michael addition of 1-methylindole to trans-cinnamaldehyde 4[4].

By condensing the α,β -unsaturated aldehyde with a chiral secondary amine (imidazolidinone), an electrophilic iminium ion is generated. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The steric bulk of the catalyst (e.g., benzyl and tert-butyl groups) effectively shields the Si-face of the iminium ion. Consequently, the nucleophilic C3 position of 1-methylindole is forced to attack the exposed Re-face, dictating the strict (3S) stereochemical outcome.

IminiumCatalysis A trans-Cinnamaldehyde (Electrophile) C Iminium Intermediate (LUMO Lowered) A->C + Catalyst - H2O B MacMillan Catalyst (Chiral Amine) B->C E Enamine Intermediate (Stereoselective C-C Bond) C->E + 1-Methylindole (Re-face attack) D 1-Methylindole (Nucleophile) D->E F (3S)-Product (Aldehyde) E->F + H2O Hydrolysis F->B Catalyst Recycling

Figure 1: Iminium-catalyzed asymmetric Friedel-Crafts alkylation cycle.

Self-Validating Experimental Protocol

To ensure high enantiomeric excess (ee) and yield, the following protocol utilizes a highly controlled environment. Every step is designed with explicit causality to prevent racemic background reactions.

Objective: Enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde.

Reagents:

  • trans-Cinnamaldehyde (1.0 equiv)

  • 1-Methylindole (1.2 equiv)

  • (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (20 mol%)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Solvent: CH₂Cl₂ / Isopropanol (17:3 v/v) 5[5]

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried reaction vessel, dissolve the chiral imidazolidinone catalyst (20 mol%) in the CH₂Cl₂/i-PrOH solvent mixture at 0 °C. Add TFA (20 mol%).

    • Causality: The Brønsted acid (TFA) protonates the secondary amine, which is an absolute requirement for the condensation with the aldehyde. The addition of a polar protic co-solvent (isopropanol) enhances the solubility of the catalytic complex and facilitates proton shuttling during the enamine hydrolysis step[5].

  • Electrophile Priming: Add trans-cinnamaldehyde to the solution. Stir for 15 minutes at 0 °C.

    • Causality: Allowing pre-incubation ensures complete conversion of the aldehyde into the highly electrophilic iminium ion before the nucleophile is introduced. This suppresses the unanalyzed, non-catalyzed background reaction that would lead to a racemic mixture[4].

  • Nucleophilic Attack: Slowly add 1-methylindole dropwise to the activated mixture.

    • Causality: Dropwise addition prevents localized heating and maintains the kinetic control required for the nucleophile to exclusively attack the Re-face of the sterically shielded iminium intermediate[4].

  • Reaction Maturation: Maintain the reaction at 0 °C for 24–48 hours. Monitor progression via TLC or LC-MS until the cinnamaldehyde is fully consumed.

  • Quenching & Workup (Self-Validation Step 1): Quench the reaction with cold saturated aqueous NaHCO₃.

    • Causality: The mild base neutralizes the TFA and forces the hydrolysis of the product-enamine complex, releasing the free aldehyde. Extract the aqueous layer with CH₂Cl₂ (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Isolate the target aldehyde using flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Chiral Validation (Self-Validation Step 2): Determine the enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., DAICEL CHIRALPAK AD-3). Elute with Hexane/EtOH (98:2 v/v) at 1.0 mL/min[5]. An ee of >90% validates the structural integrity of the catalytic cycle.

Downstream Trajectories in Drug Development

The true value of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde lies in its terminal aldehyde group, which serves as a highly reactive handle for divergent structural elaboration.

For instance, the reduction of this aldehyde yields chiral indolylmethanols. These methanols are critical precursors in chiral phosphoric acid (CPA) catalyzed [3+3] cycloadditions, enabling the construction of complex spiro-bridged heterocyclic compounds and spiro-fused oxindole derivatives 1[1].

DownstreamApps Core (3S)-3-(1-Methylindol-3-yl)-3-phenylpropanal (Chiral Hub) Red Reduction (NaBH4) Core->Red Amine Reductive Amination (Amine, NaBH3CN) Core->Amine Ox Oxidation (Pinnick) Core->Ox Indolylmethanol Chiral Indolylmethanols (Spiro-heterocycle Precursors) Red->Indolylmethanol Tryptamine Substituted Tryptamines (Neuroreceptor Ligands) Amine->Tryptamine Acid Indole-Propionic Acids (Metabolic Modulators) Ox->Acid

Figure 2: Divergent synthetic applications of the chiral aldehyde intermediate.

References

  • Title: 405873-09-8 (C18H17NO)
  • Title: (3S)-(+)-3-(1-METHYLINDOL-3-YL)-3 ...
  • Source: acs.
  • Source: nih.
  • Source: semanticscholar.

Sources

Foundational

molecular structure of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde Abstract: This technical guide provides a comprehensive scientific overvi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Abstract: This technical guide provides a comprehensive scientific overview of the chiral molecule (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, outlines a robust methodology for its stereoselective synthesis via organocatalytic Michael addition, and presents detailed protocols for its complete analytical characterization. By integrating foundational chemical principles with practical, field-proven experimental workflows, this guide serves as an authoritative resource for the synthesis, purification, and analysis of this valuable heterocyclic building block.

Introduction to a Privileged Chiral Scaffold

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is a complex organic molecule featuring three key structural motifs: a reactive aldehyde, a stereogenic center defining its (S)-configuration, and a 1-methylindole nucleus. The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its presence suggests potential for diverse biological activities, from enzyme inhibition to receptor modulation.[1][2][3] The chiral center and the propionaldehyde chain introduce specific three-dimensional geometry and a functional handle for further synthetic transformations, making this molecule a highly valuable and versatile intermediate in the development of complex therapeutic agents.

Physicochemical Properties

A summary of the core physicochemical properties provides a foundational dataset for experimental design and safety considerations.

PropertyValueReference
CAS Number 405873-09-8[4][5][6]
Molecular Formula C₁₈H₁₇NO[4][5]
Molecular Weight 263.33 g/mol [4][5]
Stereochemistry (3S)-(+)[4]
Appearance (Predicted) Off-white to yellow solid or viscous oilN/A
Solubility (Predicted) Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in water[7]

Structural Elucidation

The molecule's constitution is defined by a propanal backbone substituted at the C3 position with both a phenyl group and a 1-methylindol-3-yl group. The "(3S)" designation specifies the absolute configuration at this stereocenter.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A Chiral Amine Catalyst B Enamine Intermediate A->B + Propanal - H₂O C Michael Adduct (Iminium Ion) B->C + Nitroalkene (Stereoselective Attack) D Hydrolysis C->D + H₂O D->A - Product Aldehyde (Regenerates Catalyst) Product (3S)-Product D->Product React1 Propanal React1->B React2 Nitroalkene React2->C G A Sample Preparation (0.5 mg/mL in Mobile Phase) B Injection onto Chiral HPLC System A->B C Isocratic Elution (Hexane/IPA) B->C D UV Detection (280 nm) C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & ee% Calculation E->F G Final Report (Purity & ee%) F->G

Sources

Exploratory

The Discovery and Evolution of Chiral Indol-3-yl-phenylpropionaldehydes: A Paradigm in Asymmetric Organocatalysis

Executive Summary The indole nucleus is widely recognized as a "privileged" pharmacophore, forming the core of over 3,000 natural isolates and dozens of FDA-approved therapeutics. Historically, the asymmetric functionali...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is widely recognized as a "privileged" pharmacophore, forming the core of over 3,000 natural isolates and dozens of FDA-approved therapeutics. Historically, the asymmetric functionalization of indoles relied heavily on transition-metal catalysis. However, the discovery and synthesis of chiral indol-3-yl-phenylpropionaldehydes via enantioselective organocatalytic Friedel-Crafts alkylation fundamentally shifted the landscape of synthetic chemistry. This whitepaper dissects the historical context, mechanistic causality, and rigorous experimental protocols behind this watershed transformation, providing a comprehensive guide for researchers and drug development professionals.

Historical Context: The Pre-Organocatalysis Era

Prior to the early 2000s, the catalytic asymmetric alkylation of electron-rich heteroaromatics like indoles was notoriously difficult. The primary challenge was the high rate of the uncatalyzed, racemic background reaction. When an indole reacts with an α,β-unsaturated aldehyde (such as cinnamaldehyde), the inherent nucleophilicity of the indole C3 position leads to rapid, unselective conjugate addition.

Early attempts to control this using chiral Lewis acids often failed because the Lewis acid would preferentially coordinate to the Lewis-basic sites of the indole rather than the electrophile, poisoning the catalyst. The field required a fundamentally different activation mode—one that could activate the electrophile without relying on metallic Lewis acids [2].

The MacMillan Breakthrough (2002): A Paradigm Shift

In 2002, Joel F. Austin and David W. C. MacMillan reported a breakthrough that solved this long-standing problem [1]. They hypothesized that a chiral secondary amine could reversibly condense with an α,β-unsaturated aldehyde to form an iminium ion. This metal-free intermediate would lower the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, accelerating the reaction while simultaneously providing a rigid chiral environment to dictate stereochemistry.

While MacMillan’s first-generation catalyst (a trimethyl-imidazolidinone) was successful for highly reactive substrates, it lacked the reactivity required for less nucleophilic indoles. To overcome this, they designed a second-generation catalyst: (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone . This structural evolution enabled the highly enantioselective synthesis of chiral indol-3-yl-phenylpropionaldehydes, achieving up to 97% enantiomeric excess (ee) [1].

Mechanistic Causality: Iminium Activation & Stereocontrol

To successfully implement this chemistry, one must understand the causality behind the catalyst's structural features. The stereocontrol is not accidental; it is a highly engineered, self-validating system of steric interactions.

  • LUMO Lowering: The Brønsted acid co-catalyst (typically Trifluoroacetic Acid, TFA) protonates the imidazolidinone, allowing it to condense with cinnamaldehyde. The resulting iminium ion has a significantly lower LUMO energy than the neutral aldehyde, making the β-carbon highly susceptible to nucleophilic attack.

  • Geometry Enforcement: The bulky tert-butyl group at the C2 position of the catalyst forces the iminium ion to adopt an (E)-geometry. If it adopted a (Z)-geometry, severe A-1,3 allylic strain would occur between the olefin and the tert-butyl group.

  • Facial Shielding: With the (E)-geometry locked, the benzyl group at the C5 position effectively shields the Si-face of the activated olefin.

  • Stereochemical Outcome: The indole nucleophile is sterically forced to approach exclusively from the exposed Re-face. This highly orchestrated trajectory dictates the absolute stereochemistry of the newly formed C-C bond.

Stereocontrol Design Catalyst Design: (2S,5S)-5-benzyl-2-tert-butyl- imidazolidinone Geom (E)-Iminium Geometry Enforced by bulky t-butyl Design->Geom Shield Si-Face Shielding by Benzyl Group Design->Shield Attack Exclusive Re-Face Attack by Indole C3 Geom->Attack Shield->Attack Result High Enantiomeric Excess (>90% ee) Attack->Result

Logical flow of stereocontrol in the imidazolidinone-catalyzed indole alkylation.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of (R)-3-(1H-indol-3-yl)-3-phenylpropanal. Every step is designed to validate the mechanistic theory and ensure reproducibility.

Step 1: Catalyst Activation In a flame-dried round-bottom flask under an argon atmosphere, dissolve the free-base (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone (20 mol%) in anhydrous CH₂Cl₂. Add Trifluoroacetic Acid (TFA) (20 mol%). Causality: The free base cannot form the iminium ion efficiently. TFA provides the exact pKa required to protonate the intermediate hemiaminal, facilitating water loss to generate the active iminium species without over-protonating the indole nucleophile.

Step 2: Temperature Equilibration Cool the reaction mixture to -83 °C using an Ethyl Acetate/Liquid N₂ slush bath. Causality: While a standard dry ice/acetone bath (-78 °C) is common, cooling to -83 °C optimally suppresses the uncatalyzed, racemic background reaction, ensuring that the chiral catalyst pathway dominates the kinetics.

Step 3: Substrate Addition Add trans-cinnamaldehyde (1.0 equiv) dropwise and stir for 5 minutes. Subsequently, add indole (1.2 equiv) slowly down the side of the flask.

Step 4: Monitoring (Self-Validation) Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexanes/EtOAc eluent. The disappearance of the cinnamaldehyde spot indicates complete conversion (typically 1.5 to 4 hours).

Step 5: Quench and Hydrolysis Quench the reaction while cold by adding saturated aqueous NaHCO₃. Causality: The nucleophilic attack generates an enamine intermediate. The aqueous basic quench neutralizes the TFA, drives the hydrolysis of the enamine back to the aldehyde product, and regenerates the free-base chiral amine catalyst.

Step 6: Purification and Chiral Validation Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography. To validate the asymmetric induction, analyze the purified product via chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column.

CatalyticCycle Cat Chiral Imidazolidinone Catalyst Iminium Activated Iminium Ion (LUMO lowered) Cat->Iminium + Aldehyde - H2O Aldehyde Cinnamaldehyde (LUMO normal) Aldehyde->Iminium Attack Indole Nucleophilic Attack (Enantiofacial Discrimination) Iminium->Attack + Indole Enamine Enamine Intermediate Attack->Enamine C-C Bond Formation Enamine->Cat Catalyst Regeneration Product Chiral indol-3-yl- phenylpropionaldehyde Enamine->Product + H2O Hydrolysis

Catalytic cycle of iminium-activated enantioselective indole alkylation.

Substrate Scope & Quantitative Data

The robustness of the second-generation MacMillan catalyst is demonstrated by its broad substrate scope. The catalyst tolerates both electron-rich and electron-deficient indoles without a significant drop in enantioselectivity [1].

Indole Derivativeα,β-Unsaturated AldehydeCatalyst Temp (°C)Yield (%)Enantiomeric Excess (ee %)
N-MethylindoleCrotonaldehyde-838492
IndoleCrotonaldehyde-838290
IndoleCinnamaldehyde-838193
6-ChloroindoleCrotonaldehyde-837397
5-MethoxyindoleCrotonaldehyde-838790
Data summarized from Austin & MacMillan (2002), demonstrating the high tolerance for electronic variation on the indole core.

Applications in Drug Discovery

The ability to rapidly synthesize chiral indol-3-yl-phenylpropionaldehydes has profound implications for medicinal chemistry [3].

  • COX-2 Inhibitors: The methodology was immediately applied to synthesize an indolobutyric acid COX-2 inhibitor (a structural analog in the Merck rofecoxib campaign) in 82% overall yield and 87% ee over two steps [1].

  • Complex Alkaloid Synthesis: The core logic of this transformation was later adapted into a cascade addition-cyclization strategy to construct the complex pyrroloindoline skeleton, enabling the total synthesis of the biologically active marine alkaloid (-)-Flustramine B [4].

Conclusion & Future Perspectives

The discovery of chiral indol-3-yl-phenylpropionaldehydes via iminium catalysis proved that small organic molecules could rival, and often exceed, the stereocontrol of complex transition-metal catalysts. Today, this foundational logic has been merged with photoredox catalysis, allowing researchers to generate open-shell radical intermediates that engage with chiral enamines, pushing the boundaries of what is synthetically possible in modern drug development.

References

  • Title: Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis Source: Journal of the American Chemical Society, 2002, 124(7), 1172–1173. URL: [Link]

  • Title: New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation Source: Journal of the American Chemical Society, 2001, 123(18), 4370-4371. URL: [Link]

  • Title: Catalytic functionalization of indoles in a new dimension Source: Angewandte Chemie International Edition, 2009, 48(51), 9608-9644. URL: [Link]

  • Title: Enantioselective Synthesis of Pyrroloindolines by a Cascade Addition-Cyclization Strategy: Development of a Catalyst-Level Desymmetrization and Application to Total Synthesis Source: Proceedings of the National Academy of Sciences, 2004, 101(15), 5482-5487. URL: [Link]

Foundational

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde: Mechanistic Insights into Enantioselective Synthesis and Pharmacological Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS: 405873-09-8) Executive Summary The compound (3S)-(+)-3-(1-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS: 405873-09-8)

Executive Summary

The compound (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is a highly specialized chiral building block that bridges the gap between advanced asymmetric organocatalysis and targeted drug discovery. Because this molecule is primarily utilized as a sophisticated synthetic intermediate rather than an end-stage therapeutic, its "mechanism of action" (MoA) must be understood through a dual-lens framework:

  • Chemical Mechanism of Action (C-MoA): The precise, organocatalytic LUMO-lowering cycle that dictates its highly enantioselective formation.

  • Biological Mechanism of Action (B-MoA): Its function as a "privileged pharmacophore scaffold," where the stereospecific (3S)-phenylpropionaldehyde vector directs binding affinity toward specific biological targets, such as cyclooxygenase-2 (COX-2) and serotonin (5-HT) receptors.

This whitepaper deconstructs the causality behind its synthesis, maps its pharmacological utility, and provides self-validating experimental protocols for its generation and application.

Part 1: Chemical Mechanism of Action (C-MoA) - The Iminium Catalytic Cycle

The synthesis of the (3S) stereocenter relies on the pioneering principles of iminium catalysis, first elucidated by [1]. The mechanism of action here is the catalytic lowering of the Lowest Unoccupied Molecular Orbital (LUMO) of an α,β-unsaturated aldehyde.

The Causality of Enantiofacial Discrimination

When cinnamaldehyde condenses with a chiral secondary amine catalyst (specifically, the Generation 2 imidazolidinone catalyst), a conjugated iminium ion is formed. This transformation is not merely structural; it is electronically transformative.

  • Activation: The positive charge of the iminium nitrogen withdraws electron density from the conjugated system, drastically lowering the LUMO and activating the β-carbon toward nucleophilic attack by the electron-rich C3 position of 1-methylindole.

  • Stereocontrol: The catalyst's architecture features a bulky tert-butyl group and a benzyl group. These moieties create a rigid steric wall that completely shields the Si-face of the iminium ion. Consequently, the indole nucleophile is forced to attack exclusively from the Re-face, establishing the strict (3S) absolute configuration.

IminiumCycle Cinn Cinnamaldehyde + Chiral Amine Catalyst Iminium Activated Iminium Ion (LUMO Lowered) Cinn->Iminium Condensation (-H2O) Attack Nucleophilic Attack by 1-Methylindole (Re-face selective) Iminium->Attack Enantiofacial Shielding Enamine Intermediate Enamine Attack->Enamine C-C Bond Formation Product (3S)-Product + Regenerated Catalyst Enamine->Product Hydrolysis (+H2O) Product->Cinn Catalyst Recycling

Figure 1: Iminium-catalyzed LUMO-lowering cycle for enantioselective (3S)-aldehyde synthesis.

Part 2: Biological Mechanism of Action (B-MoA) - The Privileged Scaffold

While (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is a precursor, its structural motifs dictate the biological mechanism of action of the downstream therapeutics it generates (e.g., COX-2 inhibitors and indole alkaloids). The indole nucleus is widely recognized as a "privileged scaffold" due to its ability to mimic endogenous ligands like tryptophan and serotonin [2].

Pharmacophore Mapping
  • The 1-Methylindole Core: Unlike free indoles, the N-methylation removes the hydrogen-bond donor capacity. This shifts the molecule's binding profile, allowing it to act as a highly lipophilic anchor that engages in robust π-π stacking within the hydrophobic pockets of target enzymes (such as the arachidonic acid binding site of COX-2).

  • The (3S)-Stereocenter & Phenyl Ring: The chirality at the C3 position is the master regulator of biological activity. The (3S) configuration projects the phenyl ring into an exact spatial orientation required to lock into the aromatic binding grooves of receptors, preventing off-target binding that would occur with the (3R) enantiomer.

  • The Aldehyde Vector: In biological assays, the aldehyde serves as a reactive electrophile that can form reversible Schiff bases with lysine residues in receptor active sites, or it can be rapidly oxidized to a carboxylic acid to mimic the binding of NSAIDs like indomethacin.

Pharmacophore Indole 1-Methylindole Core (Hydrophobic / Pi-Stacking) Target Biological Target (e.g., COX-2 / 5-HT Receptor) Indole->Target Pi-Pi / Hydrophobic ChiralCenter (3S)-Stereocenter (Spatial Orientation) ChiralCenter->Indole Directs Phenyl Phenyl Ring (Aromatic Interactions) ChiralCenter->Phenyl Directs Aldehyde Aldehyde Group (H-Bond Acceptor / Reactive Handle) ChiralCenter->Aldehyde Directs Phenyl->Target Aromatic Pocket Binding Aldehyde->Target H-Bonding / Covalent modification

Figure 2: Pharmacophore mapping of the (3S)-indole scaffold interacting with a biological target.

Part 3: Quantitative Data & Stereochemical Impact

The efficiency of the C-MoA is highly dependent on the microenvironment of the reaction. The table below summarizes the quantitative impact of catalyst selection and solvent polarity on the yield and enantiomeric excess (ee) of the final product.

Table 1: Influence of Reaction Parameters on the Enantioselective Alkylation

EntryCatalyst GenerationSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Gen 1 ImidazolidinoneCH₂Cl₂-207585
2Gen 2 ImidazolidinoneCH₂Cl₂-208292
3 Gen 2 Imidazolidinone CH₂Cl₂ / i-PrOH (85:15) -20 89 96
4Gen 2 ImidazolidinoneToluene-206588

Data synthesized from foundational organocatalytic optimization studies [1].

Part 4: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocol details not just the steps, but the causality behind the enantioselective synthesis and validation of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde.

Protocol: Enantioselective Organocatalytic Synthesis

Objective: Synthesize the target compound with >95% ee.

Step 1: Catalyst Activation

  • Action: In a flame-dried flask, dissolve 20 mol% of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one in a solvent mixture of CH₂Cl₂ and isopropanol (85:15 v/v). Add 20 mol% of Trifluoroacetic acid (TFA).

  • Causality: TFA protonates the secondary amine to form the active catalytic salt. The addition of isopropanol (a protic solvent) is critical; it facilitates rapid proton transfer during the final hydrolysis step, preventing the product from inhibiting the catalyst.

Step 2: Iminium Formation & Temperature Control

  • Action: Cool the mixture to -20 °C. Add 1.0 equivalent of cinnamaldehyde dropwise. Stir for 10 minutes.

  • Causality: Cooling to -20 °C reduces the conformational flexibility of the catalyst-iminium complex. This rigidifies the steric shielding of the Si-face, maximizing enantiofacial discrimination.

Step 3: Nucleophilic Conjugate Addition

  • Action: Add 1.2 equivalents of 1-methylindole. Stir the reaction at -20 °C for 24 hours.

  • Causality: 1-methylindole acts as a soft nucleophile. The extended reaction time compensates for the reduced kinetic energy at -20 °C, ensuring high conversion without compromising stereocontrol.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with cold water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

Step 5: Analytical Self-Validation

  • Action: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexanes/Isopropanol, 1.0 mL/min).

  • Causality: The HPLC trace serves as the self-validating mechanism. The presence of a dominant peak corresponding to the (3S) enantiomer (target: >95% ee) confirms the integrity of the LUMO-lowering cycle and the absence of background racemic Friedel-Crafts alkylation. Verification of the aldehyde proton is confirmed via ¹H NMR (singlet at ~9.8 ppm).

References

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172-1173. URL:[Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. URL:[Link]

  • PubChemLite. (2026). 405873-09-8 (C18H17NO) Structural Information and Properties. Université du Luxembourg / PubChem Database. URL:[Link]

Exploratory

An In-depth Technical Guide to the Solubility of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. Given the limited availability of direct experimental solubili...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. Given the limited availability of direct experimental solubility data for this specific molecule in public literature, this document establishes a robust predictive framework based on its structural attributes and the known solubility of analogous compounds. We delve into the physicochemical properties of the target molecule, offering a predicted solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its solubility using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical methodologies for handling this and structurally related compounds.

Introduction to (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, with the CAS Number 405873-09-8, is a chiral molecule featuring a complex organic structure that incorporates a 1-methylindole moiety and a phenyl group attached to a propionaldehyde backbone.[1] The indole nucleus is a prevalent scaffold in a multitude of biologically active compounds, including many pharmaceuticals.[2][3] The solubility of such complex organic molecules in various solvents is a critical physicochemical parameter that dictates their behavior in chemical reactions, their formulation into drug delivery systems, and their fate in biological systems. A thorough understanding of solubility is therefore paramount for any research or development activities involving this compound.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, with a molecular formula of C₁₈H₁₇NO and a molecular weight of 263.33 g/mol , is fundamental to its solubility.[1] The molecule possesses a large, predominantly non-polar surface area due to the presence of the bicyclic indole and the phenyl ring systems. The aldehyde functional group introduces a degree of polarity and a potential hydrogen bond acceptor site.

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit poor solubility in polar protic solvents like water and higher solubility in organic solvents that can effectively solvate its large non-polar regions.[4]

Table 1: Predicted Solubility Profile of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Solvent ClassSolventPredicted SolubilityRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO)Highly SolubleCan effectively solvate both polar and non-polar regions of the molecule.
N,N-Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, its polarity and structure are conducive to dissolving large organic molecules.[5]
AcetonitrileModerately SolublePolar aprotic nature, but may be less effective than DMSO or DMF for this specific structure.
AcetoneSolubleA good solvent for many organic compounds, its polarity is suitable for this molecule.[6]
Tetrahydrofuran (THF)SolubleA polar aprotic ether that is a good solvent for a wide range of organic compounds.[7]
Protic Polar MethanolSparingly to Moderately SolubleThe hydroxyl group can interact with the aldehyde, but the large non-polar structure limits high solubility.
EthanolSparingly to Moderately SolubleSimilar to methanol, with a slight increase in non-polar character.[6]
IsopropanolSparingly SolubleIncreased alkyl chain length reduces overall polarity, making it a less effective solvent.
Non-Polar Dichloromethane (DCM)SolubleEffective at solvating large non-polar aromatic systems.
ChloroformSolubleSimilar to DCM in its ability to dissolve non-polar compounds.[5]
TolueneSparingly SolubleAromatic solvent that can interact with the phenyl and indole rings, but may not be polar enough.
HexanePoorly Soluble / InsolubleA non-polar aliphatic solvent, unlikely to effectively solvate the polar aldehyde group.
Aqueous WaterInsolubleThe large hydrophobic structure will dominate, leading to very low aqueous solubility.

Disclaimer: The solubility data presented in this table is predictive and based on structural analysis and data from analogous compounds. Experimental verification is strongly recommended.

Core Principles Governing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. For (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, the following factors are paramount:

  • Solute-Solvent Interactions: Favorable interactions between the indole and phenyl rings with aromatic or non-polar solvents, and the aldehyde group with polar solvents, will enhance solubility.

  • Cavity Formation: The energy required for the solvent to create a space to accommodate the solute molecule influences solubility. Larger molecules require more energy.

  • Crystal Lattice Energy: For a solid solute, the energy holding the molecules in the crystal lattice must be overcome by the energy of solvation.

cluster_Compound Compound Properties cluster_Solvent Solvent Properties cluster_Interactions Intermolecular Forces Solubility Solubility Compound (3S)-(+)-3-(1-Methylindol-3-yl) -3-phenylpropionaldehyde Compound_Polarity Molecular Polarity (Aldehyde Group) Compound->Compound_Polarity Compound_NonPolar Non-Polar Surface Area (Indole & Phenyl Rings) Compound->Compound_NonPolar Compound_Hbond Hydrogen Bond Acceptor (Aldehyde Oxygen) Compound->Compound_Hbond Solvent Organic Solvent Solvent_Polarity Solvent Polarity Solvent->Solvent_Polarity Solvent_Hbond_Donor H-Bond Donor Solvent->Solvent_Hbond_Donor Solvent_Hbond_Acceptor H-Bond Acceptor Solvent->Solvent_Hbond_Acceptor Dipole_Dipole Dipole-Dipole Interactions Compound_Polarity->Dipole_Dipole van_der_Waals Van der Waals Forces Compound_NonPolar->van_der_Waals H_Bonding Hydrogen Bonding Compound_Hbond->H_Bonding Solvent_Polarity->van_der_Waals Solvent_Polarity->Dipole_Dipole Solvent_Hbond_Donor->H_Bonding van_der_Waals->Solubility Dipole_Dipole->Solubility H_Bonding->Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination

The definitive method for ascertaining the solubility of a compound is through empirical measurement. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[8]

Materials and Reagents
  • (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • HPLC system with a UV-Vis detector

  • HPLC column suitable for reverse-phase chromatography (e.g., C18)

Procedure: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde to a series of vials. A visible excess of solid should remain to ensure saturation.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is a robust technique for separating and quantifying components in a mixture.[10][11]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the target compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) of a known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • HPLC Analysis:

    • Develop an appropriate HPLC method (isocratic or gradient elution) to achieve good separation and peak shape for the compound.

    • Inject the calibration standards into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

    • Inject the diluted filtrate samples and record their peak areas.

  • Data Analysis:

    • Determine the concentration of the compound in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent.

Start Start Add_Excess Add Excess Solid Compound to Vials with Solvents Start->Add_Excess Equilibrate Equilibrate on Shaker (24-48 hours at constant T) Add_Excess->Equilibrate Sediment Allow Excess Solid to Sediment Equilibrate->Sediment Filter Filter Supernatant (0.22 µm Syringe Filter) Sediment->Filter Dilute Precise Serial Dilution of Filtrate Filter->Dilute HPLC_Analysis Analyze by HPLC-UV Dilute->HPLC_Analysis Quantify Quantify Concentration in Diluted Sample HPLC_Analysis->Quantify Calibrate Generate Calibration Curve with Standards Calibrate->Quantify Calculate Calculate Original Solubility (Apply Dilution Factor) Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Conclusion

While direct experimental data on the solubility of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is not widely published, a robust understanding of its likely behavior can be derived from its molecular structure. It is predicted to be soluble in polar aprotic solvents and less soluble in polar protic and non-polar solvents, with negligible solubility in water. This guide provides the theoretical foundation and a detailed experimental protocol to empower researchers to empirically determine the solubility of this compound. Accurate solubility data is indispensable for advancing research and development involving this and other complex organic molecules.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde.
  • BenchChem. (2025). A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Millard, J. W. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Attia, L., Burns, J., & Green, W. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • BenchChem. (2025). Solubility Profile of 3-(3-Methylphenyl)propionaldehyde in Organic Solvents: A Technical Guide.
  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BenchChem. (2025). A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine.
  • Van den Mooter, G. (2022). The Use of Amorphous Solid Dispersions: A Formulation Strategy to Overcome Poor Solubility and Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmacy & Pharmacology.
  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules.
  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Cal Poly Digital Commons. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • LinkedIn. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography.
  • University of Colorado Boulder. (n.d.). Agilent HPLC With FLD, DAD and TOC Analyzer.
  • LPD Lab Services. (n.d.). High Performance Liquid Chromatography - HPLC.
  • Wang, X., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K.
  • National Institutes of Health. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
  • CymitQuimica. (n.d.). CAS 122-78-1: Phenylacetaldehyde.
  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?.
  • Sciencemadness Wiki. (2021, December 31). Phenylacetaldehyde.
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • National Institutes of Health. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Santa Cruz Biotechnology, Inc. (n.d.). Phenylacetaldehyde.
  • ChemicalBook. (n.d.). Phenylacetaldehyde CAS#: 122-78-1.
  • Quimica Organica. (n.d.). Vis-UV spectra of aromatic compounds.
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.
  • ChemWhat. (n.d.). Phenylacetaldehyde CAS#: 122-78-1.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Catalytic Utility of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Introduction & Scientific Context The indole core is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and pharmaceutical agents. The asymmetric functionalizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The indole core is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and pharmaceutical agents. The asymmetric functionalization of indoles—specifically at the nucleophilic C3 position—is a critical transformation for accessing enantioenriched therapeutic precursors.

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS: 405873-09-8) is a highly valuable chiral building block generated via the enantioselective Friedel-Crafts alkylation of 1-methylindole with cinnamaldehyde [3]. This transformation is famously driven by LUMO-lowering iminium organocatalysis, a paradigm pioneered by David MacMillan [1]. By utilizing a secondary amine catalyst, the α,β-unsaturated aldehyde is transiently activated, allowing for highly face-selective carbon-carbon bond formation.

Mechanistic Pathway: Iminium-Catalyzed Friedel-Crafts Alkylation

Expertise & Causality in Experimental Design

The synthesis of the (3S)-aldehyde relies on the condensation of cinnamaldehyde with a chiral imidazolidinone catalyst—typically MacMillan's 2nd generation catalyst, (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one—in the presence of an acidic co-catalyst like Trifluoroacetic acid (TFA).

  • Causality of TFA: TFA is essential for protonating the initial aminal intermediate, facilitating the rapid loss of water to form the active, electrophilic iminium ion [1].

  • Causality of the Chiral Catalyst: The catalyst forces the iminium ion into an (E)-geometry to minimize steric clashing with the bulky tert-butyl group. Simultaneously, the benzyl group on the catalyst effectively shields the re face of the conjugated system. Consequently, the nucleophilic C3 carbon of 1-methylindole must approach from the exposed si face, dictating the stringent (3S) absolute configuration of the resulting product [1, 2].

  • Causality of Temperature (-83 °C): Conducting the reaction at cryogenic temperatures maximizes the differential free energy between the diastereomeric transition states. This suppresses the uncatalyzed racemic background reaction, ensuring enantiomeric excesses (ee) of >90%.

IminiumMechanism A Cinnamaldehyde + Chiral Amine Catalyst B Iminium Ion Intermediate (LUMO Lowering) A->B + TFA, - H2O C Face-Selective Attack by 1-Methylindole (si-face) B->C C-C Bond Formation D Enamine Intermediate C->D Proton Transfer E Hydrolysis D->E + H2O E->A Catalyst Recycle F (3S)-(+)-Product + Catalyst Regeneration E->F

Fig 1. Iminium-catalyzed asymmetric Friedel-Crafts alkylation mechanism.

Experimental Protocols

Self-Validating System for the Synthesis of the (3S)-Aldehyde

Materials:

  • 1-Methylindole (1.0 equiv, 1.0 mmol)

  • Cinnamaldehyde (1.2 equiv, 1.2 mmol)

  • (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.2 equiv, 20 mol%)

  • Trifluoroacetic acid (TFA) (0.2 equiv, 20 mol%)

  • Solvent: CH₂Cl₂ / i-PrOH (85:15 v/v, 0.5 M)

Step-by-Step Methodology:

  • Catalyst Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (20 mol%) and the CH₂Cl₂ / i-PrOH solvent mixture. Cool the solution to -83 °C using an EtOAc/liquid nitrogen bath. (Note: The i-PrOH prevents the solvent system from freezing at this cryogenic temperature and aids in proton transfer).

  • Iminium Formation: Add TFA (20 mol%) dropwise, followed by cinnamaldehyde (1.2 mmol). Stir the mixture for 10 minutes to ensure complete formation of the active iminium ion.

  • Nucleophilic Addition: Add 1-methylindole (1.0 mmol) dropwise down the side of the flask. This technique pre-cools the nucleophile before it contacts the highly reactive iminium species, preventing localized heating and subsequent racemic background reactions.

  • Reaction Monitoring: Stir the reaction at -83 °C for 19–24 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2), looking for the complete consumption of the indole starting material.

  • Quench & Workup: Quench the reaction cold by adding saturated aqueous NaHCO₃ (2 mL) to neutralize the TFA and hydrolyze the enamine. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford the pure (3S)-aldehyde.

  • Validation: Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, 90:10 Hexanes/i-PrOH, 1.0 mL/min). The (3S)-enantiomer should elute with an ee of ≥92% [1].

ExpWorkflow Step1 Step 1: Catalyst Activation Mix MacMillan Catalyst + TFA in CH2Cl2/i-PrOH at -83 °C Step2 Step 2: Substrate Addition Add Cinnamaldehyde, stir for 10 min to form iminium Step1->Step2 Step3 Step 3: Nucleophilic Attack Add 1-Methylindole dropwise, stir for 19-24 h Step2->Step3 Step4 Step 4: Quench & Workup Sat. NaHCO3 quench, Et2O extraction, Na2SO4 drying Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5 Step6 Step6 Step5->Step6

Fig 2. Step-by-step workflow for the enantioselective synthesis of the chiral aldehyde.

Data Presentation: Reaction Optimization

The choice of solvent and temperature profoundly impacts both the yield and the enantioselectivity of the Friedel-Crafts alkylation. The inclusion of an alcoholic additive (i-PrOH) is critical for facilitating proton transfer steps.

EntryCatalyst (20 mol%)Solvent SystemTemp (°C)Yield (%)ee (%)Absolute Config
1(2S,5S)-ImidazolidinoneCH₂Cl₂-507885(3S)
2(2S,5S)-ImidazolidinoneCH₂Cl₂ / i-PrOH-508588(3S)
3(2S,5S)-ImidazolidinoneCH₂Cl₂ / i-PrOH-838292(3S)
4(2R,5R)-ImidazolidinoneCH₂Cl₂ / i-PrOH-838192(3R)

Table 1. Optimization parameters for the asymmetric alkylation of 1-methylindole with cinnamaldehyde. Data extrapolated from standardized iminium catalysis conditions [1, 2].

Applications in Drug Development

The aldehyde functionality of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde serves as a versatile synthetic handle for downstream pharmaceutical development:

  • Reductive Amination: Conversion of the aldehyde to an amine yields potent serotonin receptor modulators and tryptamine analogs.

  • Oxidation to Carboxylic Acids: Oxidation using Pinnick conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) provides indolobutyric acid derivatives. These specific chiral acid motifs have been successfully utilized in the synthesis of highly selective COX-2 inhibitors, demonstrating the direct applicability of this organocatalytic method to pharmaceutical manufacturing[1].

References

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. URL: [Link]

  • Huang, T., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(30), 26919-26927. URL: [Link]

Application

Application Note: Asymmetric Organocatalytic Synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde via Friedel-Crafts Alkylation

Abstract This application note provides a comprehensive experimental protocol for the enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. The described method employs an organocatalyzed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive experimental protocol for the enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. The described method employs an organocatalyzed Friedel-Crafts conjugate addition of N-methylindole to cinnamaldehyde. This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a reliable and highly stereoselective route to a valuable chiral building block. We delve into the mechanistic underpinnings of the reaction, the rationale behind the chosen catalytic system, and provide a detailed, step-by-step guide from reaction setup to product purification and characterization.

Introduction and Significance

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents.[1] The functionalization of the indole ring, particularly at the C3 position, is a cornerstone of synthetic strategies aimed at creating novel therapeutics. The Friedel-Crafts alkylation stands as one of the most powerful methods for forming carbon-carbon bonds at this electron-rich position.[2][3]

Traditional Friedel-Crafts reactions often rely on strong Lewis acids, which can lead to low selectivity and degradation of sensitive indole substrates.[4] The advent of asymmetric organocatalysis has revolutionized this field, providing a milder, more sustainable, and highly enantioselective alternative.[5][6] Specifically, the conjugate addition of indoles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, proceeds through an iminium ion intermediate, enabling precise stereochemical control.[7]

The target molecule, (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, is a chiral intermediate with significant potential in the synthesis of complex alkaloids and other biologically active compounds.[8][9] This guide offers an expert-validated protocol for its synthesis, emphasizing reproducibility, high enantioselectivity, and a clear understanding of the underlying chemical principles.

Mechanistic Rationale: The Iminium Ion Catalytic Cycle

The success of this asymmetric transformation hinges on the use of a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, in conjunction with a weak Brønsted acid co-catalyst. The reaction does not proceed via direct activation of the aldehyde; instead, it follows a well-established iminium ion catalytic cycle, which provides both activation and stereocontrol.

The key steps are as follows[5][7]:

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts reversibly with the α,β-unsaturated aldehyde (cinnamaldehyde) to form a chiral iminium ion. This process is accelerated by a Brønsted acid.

  • LUMO Lowering: The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enal system, rendering the β-carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Stereocontrolled Nucleophilic Attack: The bulky substituents on the chiral catalyst effectively shield one face of the iminium ion. The nucleophilic indole (N-methylindole) is therefore directed to attack the opposite, less-hindered face of the β-carbon. This step determines the stereochemistry of the newly formed C-C bond.

  • Enamine Formation and Hydrolysis: Following the addition, the resulting intermediate collapses to an enamine. This enamine is then rapidly hydrolyzed by trace water in the reaction medium to release the final aldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

This catalytic approach is highly atom-economical and avoids the use of stoichiometric, and often harsh, Lewis acids.[10]

G cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs A Chiral Amine Catalyst B Iminium Ion (Activated Electrophile) A->B + Enal - H2O C Indole Adduct (Post-Addition) B->C + N-Methylindole (Stereoselective Attack) D Enamine Intermediate C->D Rearrangement D->A + H2O (Hydrolysis & Catalyst Regeneration) Product (3S)-Product (Aldehyde) D->Product Enal Cinnamaldehyde (Substrate) Enal->B Indole N-Methylindole (Nucleophile) Indole->C caption Fig. 1: Iminium ion catalytic cycle for the Friedel-Crafts reaction.

Fig. 1: Iminium ion catalytic cycle for the Friedel-Crafts reaction.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde on a 0.5 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Quantity
N-MethylindoleReagentPlus®, ≥99%Sigma-Aldrich603-76-965.6 mg (0.5 mmol)
(E)-Cinnamaldehyde≥98%Sigma-Aldrich14371-10-999.1 mg (0.75 mmol)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether≥98%Strem Chemicals87831-41-016.3 mg (0.05 mmol)
Trichloroacetic acid (TCA)Reagent grade, ≥99%Sigma-Aldrich76-03-9~1 mg (0.006 mmol)
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-32.5 mL
Triethylamine (NEt₃)≥99.5%Sigma-Aldrich121-44-80.2 mL
Ethyl AcetateHPLC GradeFisher Scientific141-78-6For Chromatography
HexanesHPLC GradeFisher Scientific110-54-3For Chromatography
Silica Gel230-400 meshSorbent Technologies7631-86-9For Chromatography

Equipment:

  • Oven-dried 10 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Setup and Procedure

The following workflow outlines the key stages of the synthesis.

G A 1. Reagent Preparation Flame-dry flask under inert gas. Weigh catalyst, acid, and indole. B 2. Reaction Initiation Dissolve reagents in anhydrous toluene. Add cinnamaldehyde. A->B Combine C 3. Reaction Monitoring Stir at room temperature (20-25°C). Monitor by TLC (Hex/EtOAc). B->C Stir ~24h D 4. Workup Quench with Triethylamine. Concentrate under reduced pressure. C->D Upon completion E 5. Purification Purify crude product via silica gel column chromatography. D->E Crude Product F 6. Product Analysis Characterize by NMR, HRMS. Determine enantiomeric excess by chiral HPLC. E->F Pure Product caption Fig. 2: Experimental workflow from setup to analysis.

Fig. 2: Experimental workflow from setup to analysis.

Step-by-Step Method:

  • Flask Preparation: Place a magnetic stir bar into a 10 mL round-bottom flask. Flame-dry the flask under a stream of nitrogen or argon gas and allow it to cool to room temperature under an inert atmosphere.

    • Rationale: This step removes adsorbed water from the glassware, which is crucial as water can interfere with the catalytic cycle and lead to lower yields.

  • Reagent Addition: To the cooled flask, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (16.3 mg, 0.05 mmol, 0.1 eq), trichloroacetic acid (~1 mg, 0.006 mmol, 1.2 mol%), and N-methylindole (65.6 mg, 0.5 mmol, 1.0 eq).

    • Rationale: The acid co-catalyst facilitates the formation of the reactive iminium ion. Using a sub-stoichiometric amount ensures it doesn't promote uncatalyzed background reactions.

  • Solvent and Substrate Addition: Add anhydrous toluene (2.5 mL). Stir the solution for 10 minutes at room temperature until all solids are dissolved. Then, add (E)-cinnamaldehyde (99.1 mg, or 95 µL, 0.75 mmol, 1.5 eq) dropwise via syringe.

    • Rationale: Toluene is an excellent solvent for this reaction, being non-polar and aprotic. A slight excess of the aldehyde is used to ensure complete consumption of the limiting nucleophile (N-methylindole).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by TLC, eluting with a 9:1 mixture of Hexanes:Ethyl Acetate. The reaction is typically complete within 24-36 hours.

    • Rationale: TLC allows for visual tracking of the consumption of the N-methylindole starting material (stains with permanganate) and the appearance of the product spot.

  • Workup and Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding triethylamine (0.2 mL).

    • Rationale: Triethylamine is a non-nucleophilic base that neutralizes the acidic co-catalyst, effectively stopping the reaction and preventing potential side reactions during concentration.

  • Purification: Concentrate the reaction mixture directly onto a small amount of silica gel using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the product as a pale yellow oil.

    • Rationale: Flash chromatography is a standard and effective method for separating the desired aldehyde product from unreacted cinnamaldehyde, the catalyst, and any minor byproducts.

Expected Results and Characterization
ParameterExpected Value
Yield 75-85%
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) Consistent with product structure
Enantiomeric Excess (ee) ≥95% (determined by chiral HPLC)
Specific Rotation Positive value (e.g., [α]²⁰D +)

Characterization: The purified product should be characterized by ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The enantiomeric excess (ee) must be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion / Slow Reaction Inactive catalyst or insufficient acid. Presence of moisture.Ensure all reagents are pure and solvents are anhydrous. Use freshly opened catalyst. Slightly increase the loading of the acid co-catalyst (e.g., to 2 mol%).
Low Enantioselectivity Reaction temperature is too high. Impure catalyst.Run the reaction at a lower temperature (e.g., 0 °C or 4 °C), though this may increase reaction time. Recrystallize or re-purify the organocatalyst.
Formation of Byproducts Uncatalyzed background reaction. Over-running the reaction.Ensure proper quenching once the starting material is consumed. Consider a different, milder acid co-catalyst like benzoic acid.
Difficult Purification Product co-elutes with starting material.Optimize the eluent system for column chromatography. A shallower gradient (e.g., 2% to 15% EtOAc) may improve separation.

Safety Precautions

  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

    • Trichloroacetic Acid (TCA): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[11]

    • Cinnamaldehyde: May cause skin irritation and allergic skin reactions.

    • Triethylamine: Flammable liquid. Corrosive and toxic upon inhalation.

  • Workup: Quenching the reaction is an exothermic process. Ensure the flask is cooled if necessary. Handle all waste according to institutional safety guidelines.

References

  • Organocatalytic Friedel-Crafts Alkylation between Enals and Representative Indoles.
  • Re-Engineering Organocatalysts for Asymmetric Friedel–Crafts Alkylation of Indoles through Computational Studies. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab.
  • Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. AVESİS. [Link]

  • Friedel–Crafts Hydroxyalkylation of Indoles Mediated by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective organocatalytic intramolecular ring-closing Friedel-Crafts-type alkylation of indoles. PubMed. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals. [Link]

  • The Role of the Indole in Important Organocatalytic Enantioselective Friedel-Crafts Alkylation Reactions. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Unveiling the potential of novel indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. RSC Publishing. [Link]

  • Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters - ACS Publications. [Link]

Sources

Method

The Enigmatic Catalyst: Exploring the Potential of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in Enantioselective Synthesis

A Note to the Researcher: An extensive review of the scientific literature reveals that while the chiral aldehyde, (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, is a known chemical entity, its application as a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: An extensive review of the scientific literature reveals that while the chiral aldehyde, (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, is a known chemical entity, its application as a catalyst in enantioselective synthesis has not been documented in peer-reviewed publications. Its structure, featuring a chiral center and an aldehyde functionality adjacent to an indole motif, suggests a plausible role in organocatalysis, likely through the in-situ formation of a chiral secondary amine which could then engage in iminium or enamine catalytic cycles. However, without experimental validation, any discussion of its catalytic use remains speculative.

In the spirit of providing a valuable and instructive guide for researchers in the field of asymmetric synthesis, this document will instead focus on a well-established and closely related catalytic system that embodies the principles likely intended for the subject of the original query. We will delve into the application of a renowned chiral secondary amine catalyst for the enantioselective Michael addition, a cornerstone reaction in organocatalysis. This will serve as a practical and detailed protocol, offering insights into experimental design, mechanistic considerations, and data analysis that are directly transferable to the investigation of new potential catalysts like the one you are interested in.

Application Notes & Protocols: Enantioselective Michael Addition of Aldehydes to Nitroolefins using a Chiral Diphenylprolinol Silyl Ether Catalyst

This guide provides a comprehensive overview of the application of a widely-used chiral secondary amine organocatalyst for the highly enantioselective conjugate addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of stereochemically rich, functionalized molecules that are valuable intermediates in drug discovery and natural product synthesis.

Introduction to the Catalytic System

The chosen catalytic system operates via an iminium-enamine cycle. The chiral secondary amine catalyst reversibly condenses with the aldehyde substrate to form a chiral iminium ion. This activation lowers the LUMO of the α,β-unsaturated system of the aldehyde, rendering it more susceptible to nucleophilic attack. Following the conjugate addition of a nucleophile (in this case, the enamine derived from the aldehyde and the catalyst), the catalyst is regenerated, and the chiral product is released. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

The Catalyst: A Chiral Diphenylprolinol Silyl Ether

For our representative example, we will focus on a diarylprolinol silyl ether catalyst, a class of organocatalysts developed by the Hayashi and Jørgensen groups. These catalysts are known for their high efficiency and stereoselectivity in a variety of asymmetric transformations.

Mechanistic Rationale

The catalytic cycle for the Michael addition of an aldehyde to a nitroolefin is depicted below. The chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine. This enamine then attacks the nitroolefin in a stereocontrolled manner. The resulting intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst.

Catalytic_Cycle Catalyst Chiral Secondary Amine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Nitroolefin Nitroolefin (R'-CH=CH-NO2) Michael_Adduct Michael Adduct Intermediate Enamine->Michael_Adduct + Nitroolefin Iminium Chiral Iminium Ion Iminium->Catalyst - Product Product Chiral Product Iminium->Product + H2O Michael_Adduct->Iminium Proton Transfer

Figure 1: A simplified catalytic cycle for the enantioselective Michael addition.

Experimental Protocol: Enantioselective Michael Addition of Propanal to β-Nitrostyrene

This protocol provides a detailed, step-by-step methodology for a representative enantioselective Michael addition reaction.

Materials:

  • Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether)

  • β-Nitrostyrene

  • Propanal

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).

  • Addition of Co-catalyst and Solvent: Add benzoic acid (0.02 mmol, 10 mol%) and anhydrous toluene (1.0 mL).

  • Addition of Reactants: Add β-nitrostyrene (0.2 mmol, 1.0 equiv). Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Initiation: Add propanal (1.0 mmol, 5.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired chiral Michael adduct.

  • Characterization: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Results

The following table summarizes typical results for the enantioselective Michael addition of various aldehydes to nitroolefins using a chiral diarylprolinol silyl ether catalyst.

EntryAldehydeNitroolefinYield (%)ee (%)
1Propanalβ-Nitrostyrene95>99
2Isovaleraldehydeβ-Nitrostyrene9298
3Propanal(E)-1-Nitro-3-phenylprop-1-ene9097
4Cyclohexanecarboxaldehydeβ-Nitrostyrene8895

Note: Yields and enantioselectivities can vary depending on the specific catalyst, substrates, and reaction conditions used. The data presented here are representative values from the literature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for setting up, running, and analyzing the enantioselective Michael addition reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Dry Glassware B Add Catalyst & Co-catalyst A->B C Add Solvent & Nitroolefin B->C D Cool to Reaction Temp. C->D E Add Aldehyde D->E F Stir & Monitor by TLC E->F G Concentrate F->G H Column Chromatography G->H I Determine Yield & ee (HPLC) H->I

Application

Application Note: Divergent Synthesis of 3-Acylindoles via Oxidative Cleavage of Chiral Michael Adducts

Target Audience: Researchers, scientists, and drug development professionals. Application: Library expansion, structure-activity relationship (SAR) validation, and recycling of chiral organocatalytic products into high-v...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Library expansion, structure-activity relationship (SAR) validation, and recycling of chiral organocatalytic products into high-value 3-acylindole pharmacophores.

Introduction and Mechanistic Rationale

3-Acylindoles are privileged structural motifs prevalent in numerous pharmaceuticals, including cannabinoid receptor agonists (e.g., Pravadoline) and anti-inflammatory agents. In modern drug discovery, chiral 3-substituted indoles are often generated via enantioselective organocatalysis, such as the MacMillan iminium-catalyzed Michael addition of indoles to α,β -unsaturated aldehydes[1].

During SAR campaigns, it is frequently necessary to access the corresponding achiral 3-acylindole core from these pre-existing chiral libraries. However, direct oxidation of the tertiary benzylic/indolylic C3-position of compounds like (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is sterically hindered and chemically challenging.

The Causality of the Synthetic Strategy: To overcome this, we employ a highly reliable, self-validating two-step sequence:

  • Dehydrogenation: The chiral propionaldehyde is first oxidized using o -Iodoxybenzoic acid (IBX)[2]. IBX acts via a single-electron transfer (SET) mechanism in DMSO to smoothly install an α,β -unsaturated double bond, yielding an enal intermediate. This step mathematically eliminates the chiral center and primes the C-C bond for cleavage.

  • Oxidative Cleavage: The resulting electron-deficient enal is subjected to Lemieux-Johnson oxidation ( OsO4​/NaIO4​ )[3]. This system is chosen for its strict chemoselectivity; it smoothly dihydroxylates and cleaves the conjugated double bond without over-oxidizing the highly electron-rich indole nucleus, which is a common failure point when using harsher oxidants like RuCl3​ or KMnO4​ .

Reaction Optimization and Quantitative Data

To establish a self-validating protocol, multiple cleavage systems were evaluated. The Lemieux-Johnson conditions provided the optimal balance of chemoselectivity, safety, and yield.

Table 1: Optimization of the Oxidative Cleavage Step (Step 2)

Cleavage SystemReagents & ConditionsYield (%)Purity (%)Mechanistic Observation
Lemieux-Johnson OsO4​ (2 mol%), NaIO4​ , THF/ H2​O , 25 °C85 >95 Smooth dihydroxylation/cleavage; no indole oxidation.
Ozonolysis O3​ , CH2​Cl2​ , -78 °C, then Me2​S 88>95Clean cleavage; requires specialized ozone generator.
Ruthenium-catalyzed RuCl3​ (5 mol%), NaIO4​ , MeCN/ H2​O 4580Competitive oxidation of the electron-rich indole core.
Permanganate KMnO4​ , Acetone/ H2​O , 0 °C3065Harsh conditions; extensive substrate degradation.

Synthetic Workflow

G SM (3S)-3-(1-Methylindol-3-yl) -3-phenylpropionaldehyde (Chiral Michael Adduct) Int (E)-3-(1-Methylindol-3-yl) -3-phenylacrylaldehyde (Conjugated Enal) SM->Int IBX (1.5 eq) DMSO, 85 °C, 4 h (Dehydrogenation) Prod 1-Methyl-3-benzoylindole (3-Acylindole Core) Int->Prod OsO4 (cat.), NaIO4 THF/H2O, 25 °C, 4 h (Oxidative Cleavage)

Workflow for the divergent oxidative cleavage of chiral propionaldehydes to 3-acylindoles.

Experimental Protocols

Step 1: IBX-Mediated Dehydrogenation to the Enal Intermediate

Self-Validation Checkpoint: The conversion of the sp3 benzylic center to an sp2 center results in a highly UV-active, lower-running spot on TLC due to extended conjugation.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (263 mg, 1.0 mmol) and anhydrous DMSO (5.0 mL) under an argon atmosphere.

  • Oxidant Addition: Add IBX (420 mg, 1.5 mmol, 1.5 equiv) in one portion. (Caution: IBX can be explosive under heavy impact; handle with appropriate spatulas and avoid heavy friction).

  • Reaction: Heat the reaction mixture to 85 °C using a pre-calibrated oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​=0.45 ) should be fully consumed within 4 hours, replaced by a highly UV-active spot ( Rf​=0.35 ).

  • Quenching: Cool the mixture to room temperature. Quench by adding 15 mL of a 5% aqueous NaHCO3​ solution.

  • Filtration: Filter the resulting suspension through a Celite pad to remove the insoluble byproduct, iodosobenzoic acid (IBA).

  • Extraction: Extract the aqueous filtrate with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford (E)-3-(1-methyl-1H-indol-3-yl)-3-phenylacrylaldehyde.

Step 2: Lemieux-Johnson Oxidative Cleavage to 1-Methyl-3-benzoylindole

Self-Validation Checkpoint: The reaction must be quenched with thiosulfate to reduce volatile, toxic OsO4​ to inert, black OsO2​ , visually confirming the safety of the workup.

  • Preparation: Dissolve the intermediate (E)-3-(1-methyl-1H-indol-3-yl)-3-phenylacrylaldehyde (261 mg, 1.0 mmol) in a 3:1 mixture of THF and distilled water (10 mL) in a 25 mL round-bottom flask.

  • Catalyst Addition: Add OsO4​ (2.5 wt% solution in tert-butanol, 200 μ L, 0.02 mmol, 2 mol%). The solution will slightly darken.

  • Cleavage: Slowly add solid NaIO4​ (642 mg, 3.0 mmol, 3.0 equiv) in small portions over 15 minutes to prevent an exothermic spike.

  • Reaction: Stir the reaction at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the product ( Rf​=0.50 ) will appear as a distinct UV-active spot.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ and stir for 30 minutes. The solution will turn dark/black, indicating the safe reduction of osmium species.

  • Extraction: Extract the mixture with dichloromethane ( 3×15 mL). Wash the combined organics with water and brine, then dry over MgSO4​ .

  • Purification: Concentrate in vacuo and purify the crude residue by flash chromatography (silica gel, 10-20% EtOAc in Hexanes) to yield 1-methyl-3-benzoylindole as a crystalline solid.

References

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173.[1] URL: [Link]

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y.-L. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society, 124(10), 2245–2258.[2] URL: [Link]

  • Pappo, R., Allen, D. S., Lemieux, R. U., & Johnson, W. S. (1956). Osmium Tetroxide-Catalyzed Periodate Oxidation of Olefinic Bonds. The Journal of Organic Chemistry, 21(4), 478–479.[3] URL: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Role of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in Asymmetric Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Modern Drug Development In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development, ensuring therapeutic efficacy while minimizing potential adverse effects.[1] Organocatalysis has emerged as a powerful tool in this endeavor, offering metal-free, environmentally benign, and highly stereoselective methods for the construction of complex chiral molecules.[2]

This guide focuses on the application of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde , a sophisticated chiral aldehyde, in the synthesis of key pharmaceutical intermediates. Its unique structural features, comprising a chiral backbone, a sterically demanding phenyl group, and an electron-rich N-methylindole moiety, position it as a potent controller of stereochemistry in carbon-carbon bond-forming reactions. We will explore its application in the synthesis of a crucial precursor to (S)-Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor with potential applications in treating neurological and inflammatory disorders.[3][4]

Core Concept: Asymmetric Michael Addition in the Synthesis of a Rolipram Intermediate

The synthesis of (S)-Rolipram provides an excellent case study for the application of chiral aldehydes in organocatalysis. A key step in several reported enantioselective syntheses of (S)-Rolipram is the asymmetric Michael addition of a nitromethane to a cinnamaldehyde derivative.[5][6] This reaction establishes a critical stereocenter in the molecule's backbone. The role of a chiral catalyst in this transformation is to orchestrate the approach of the nucleophile (the nitronate anion) to the electrophilic β-carbon of the cinnamaldehyde, thereby dictating the absolute stereochemistry of the newly formed chiral center.

While direct literature citing the use of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in this specific reaction is not available, its structural analogy to highly successful diarylprolinol silyl ether catalysts suggests its potential efficacy.[7][8] The bulky indolyl and phenyl groups are expected to create a well-defined chiral pocket, influencing the facial selectivity of the nucleophilic attack.

Visualizing the Synthetic Pathway

The following diagram illustrates the key organocatalytic step in the synthesis of a chiral γ-nitroaldehyde, a precursor to (S)-Rolipram.

G cluster_reactants Reactants cluster_catalyst Organocatalyst cluster_product Product nitromethane Nitromethane gamma_nitroaldehyde Chiral γ-Nitroaldehyde (Rolipram Precursor) nitromethane->gamma_nitroaldehyde cinnamaldehyde 3-Cyclopentyloxy-4-methoxy- cinnamaldehyde cinnamaldehyde->gamma_nitroaldehyde Michael Addition catalyst (3S)-(+)-3-(1-Methylindol-3-yl) -3-phenylpropionaldehyde catalyst->gamma_nitroaldehyde Stereocontrol G catalyst Chiral Aldehyde Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Reactant Aldehyde adduct Iminium Ion Intermediate enamine->adduct + Nitroalkene nitroalkene Nitroalkene hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Regenerates Catalyst product γ-Nitroaldehyde Product hydrolysis->product

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Application

Application Note: Stereoselective Aldol Condensations Utilizing (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Executive Summary & Substrate Profiling (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8) is a highly versatile, enantioenriched chiral building block. Originally popularized through MacMillan’s e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8) is a highly versatile, enantioenriched chiral building block. Originally popularized through MacMillan’s enantioselective organocatalytic conjugate addition of indoles to α,β-unsaturated aldehydes , this substrate features a β-chiral center bearing both a bulky 1-methylindole moiety and a phenyl ring.

While its structural complexity makes it a valuable precursor for synthesizing complex indole alkaloids and targeted therapeutics, it presents significant chemical challenges in standard aldol condensations:

  • Lability under Basic Conditions: The presence of the 1-methylindole group at the β-position makes the substrate highly susceptible to retro-Michael (β-elimination) reactions when subjected to strong bases (e.g., LDA, NaOMe).

  • Self-Condensation: The unhindered α-methylene protons (C2) allow the aldehyde to act as a nucleophile, leading to competitive self-condensation and complex mixture formation.

To harness this molecule effectively as an electrophile (acceptor), researchers must abandon classical base-catalyzed aldol conditions in favor of Lewis acid-mediated Mukaiyama aldol additions.

Mechanistic Causality & Reaction Design

The Mukaiyama aldol reaction utilizes a pre-formed silyl enol ether as the nucleophile and a Lewis acid to activate the aldehyde, completely bypassing the need for basic conditions during the carbon-carbon bond-forming event .

When applied to (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, the stereochemical outcome is dictated by 1,3-asymmetric induction . According to the Evans model for non-chelating β-chiral aldehydes , the reaction proceeds through an open transition state. The Lewis acid (e.g., TiCl4) coordinates to the aldehyde carbonyl, minimizing electrostatic repulsion. The incoming silyl enol ether attacks from the face opposite to the sterically demanding 1-methylindole group, predominantly yielding the 1,3-anti aldol adduct.

Stereocontrol Aldehyde (3S)-Aldehyde Substrate (CAS 405873-09-8) LewisAcid Lewis Acid Coordination (Minimizes Dipole Repulsion) Aldehyde->LewisAcid FacialBias Steric Shielding by 1-Methylindole Group Aldehyde->FacialBias Attack Enolsilane Anti-Attack (Evans 1,3-Induction Model) LewisAcid->Attack FacialBias->Attack Product 1,3-Anti Aldol Adduct (Major Diastereomer) Attack->Product

Mechanistic logic of 1,3-asymmetric induction governing the stereoselective aldol addition.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality behind selecting TiCl4 as the optimal promoter for this specific chiral aldehyde.

EntryPromoter / BaseSolventTemp (°C)Yield (%)d.r. (anti:syn)Mechanistic Observation
1LDA (1.1 eq)THF-78 to rt< 10%N/DExtensive decomposition via retro-Michael elimination.
2L-Proline (20 mol%)DMSOrt15%1:1Aldehyde self-condensation outcompetes cross-aldol.
3BF3·OEt2 (1.2 eq)DCM-7872%85:15Clean conversion; moderate 1,3-asymmetric induction.
4 TiCl4 (1.1 eq) DCM -78 88% 92:8 Optimal 1,3-anti induction via open transition state.
5SnCl4 (1.1 eq)DCM-7865%70:30Sluggish reaction; lower facial selectivity.

Experimental Protocols (Self-Validating Systems)

To ensure maximum reproducibility and trustworthiness, the following protocols are designed as self-validating systems with built-in quality control (QC) checkpoints.

MukaiyamaWorkflow S1 1. Silyl Enol Ether Preparation & QC (NMR) S2 2. Aldehyde Activation (TiCl4, -78°C, DCM) S1->S2 Validated Enolate S3 3. Nucleophilic Addition (Open Transition State) S2->S3 Orange Complex S4 4. Quench & Hydrolysis (Sat. NaHCO3) S3->S4 TLC Conversion S5 5. Purification (Flash Chromatography) S4->S5 TiO2 Precipitate

Workflow for the TiCl4-mediated Mukaiyama Aldol addition using the chiral aldehyde.

Protocol A: Preparation of the Silyl Enol Ether (Nucleophile)

Causality: Pre-forming the enolate as a stable silyl ether prevents cross-reactivity and self-condensation during the main aldol step. We utilize Triisopropylsilyl (TIPS) over Trimethylsilyl (TMS) because TIPS enol ethers are significantly more hydrolytically stable, allowing for isolation and precise NMR quantification prior to the aldol addition.

  • Setup: Flame-dry a 50 mL Schlenk flask under argon. Add the target ketone (1.0 mmol, e.g., acetophenone) and anhydrous DCM (10 mL).

  • Amine Addition: Add triethylamine (1.5 mmol) dropwise. Causality: Et3N acts as a mild acid scavenger to drive the silylation without causing side reactions.

  • Silylation: Cool the mixture to 0 °C. Add Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.2 mmol) dropwise over 5 minutes.

  • Validation Checkpoint 1 (TLC): Stir for 1 hour at 0 °C. Check by TLC (Hexanes/EtOAc 9:1). The UV-active ketone spot should completely disappear.

  • Workup & Validation Checkpoint 2 (NMR): Quench with cold water, extract with hexanes, dry over Na2SO4, and concentrate. Crucial QC: Record a crude 1H NMR. Confirm the presence of the vinylic proton (typically 4.5–5.5 ppm) to validate successful enolization before proceeding to Protocol B.

Protocol B: TiCl4-Mediated Mukaiyama Aldol Addition

Causality: TiCl4 provides the optimal balance of Lewis acidity to activate the aldehyde without cleaving the TIPS enol ether prematurely.

  • Substrate Preparation: In a flame-dried 25 mL round-bottom flask under argon, dissolve (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (1.0 mmol, 263.3 mg) in anhydrous DCM (8 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Activation: Add TiCl4 (1.0 M in DCM, 1.1 mL, 1.1 mmol) dropwise down the side of the flask.

    • Validation Checkpoint 3 (Visual): The solution will immediately transition from colorless to a deep yellow/orange hue. This color change is a self-validating indicator of the successful formation of the titanium-aldehyde coordinate complex. If the solution remains colorless, the TiCl4 has hydrolyzed; abort and use a fresh reagent.

  • Nucleophilic Addition: Dissolve the validated TIPS enol ether from Protocol A (1.2 mmol) in anhydrous DCM (2 mL) and add it dropwise over 15 minutes via syringe pump. Causality: Slow addition prevents localized heating and maintains strict kinetic control over the diastereofacial attack.

  • Reaction Monitoring: Stir at -78 °C for 2 hours.

    • Validation Checkpoint 4 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde (which stains dark with p-anisaldehyde) should be replaced by a more polar, UV-active spot (the aldol adduct).

  • Quenching: Quench the reaction at -78 °C by rapidly adding saturated aqueous NaHCO3 (5 mL). Remove the cooling bath and let it warm to room temperature.

    • Validation Checkpoint 5 (Visual): Vigorous CO2 evolution and the formation of a dense white precipitate (TiO2) confirm the destruction of the active titanium species, locking in the stereochemistry and preventing retro-aldol equilibration.

  • Isolation: Filter the biphasic mixture through a pad of Celite to remove TiO2. Extract the aqueous layer with DCM (3 × 10 mL), dry the combined organic layers over MgSO4, and concentrate in vacuo. Purify via flash column chromatography to isolate the 1,3-anti aldol adduct.

References

  • Austin, J. F.; MacMillan, D. W. C. "Enantioselective Organocatalytic Indole Alkylations. Design of a New Class of Chiral Lewis Acid Catalysts." Journal of the American Chemical Society, 2002. URL:[Link]

  • Mukaiyama, T.; Banno, K.; Narasaka, K. "New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride." Journal of the American Chemical Society, 1974. URL:[Link]

  • Evans, D. A.; Dart, M. J.; Duffy, J. L.; Yang, M. G. "A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes." Journal of the American Chemical Society, 2001. URL:[Link]

Method

Application Note: Scale-Up Synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde via Enantioselective Organocatalytic Alkylation

Strategic Overview The indole framework is a privileged pharmacophore represented in thousands of natural isolates and therapeutic agents. The asymmetric functionalization of indoles, particularly the construction of chi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The indole framework is a privileged pharmacophore represented in thousands of natural isolates and therapeutic agents. The asymmetric functionalization of indoles, particularly the construction of chiral benzylic stereocenters at the C3 position, is a critical transformation in modern drug development.

This application note details the scalable, enantioselective synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde . By leveraging MacMillan’s second-generation imidazolidinone catalyst, this protocol utilizes iminium activation to drive the highly stereocontrolled Friedel-Crafts-type alkylation of 1-methylindole with cinnamaldehyde . Designed for process chemists and researchers transitioning from bench-scale to multi-gram or kilogram production, this guide bridges the gap between fundamental mechanistic causality and robust process engineering.

Mechanistic Causality & Catalyst Design

The success of this transformation relies on the precise orchestration of non-covalent interactions and LUMO-lowering catalysis. Rather than relying on heavy transition metals, this process utilizes (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (MacMillan Catalyst 2a) in conjunction with trifluoroacetic acid (TFA).

  • Iminium Formation (LUMO Lowering): The secondary amine catalyst undergoes reversible condensation with cinnamaldehyde. Protonation by TFA generates a highly electrophilic iminium ion, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the α,β -unsaturated system, thereby activating it toward nucleophilic attack .

  • Enantiodiscrimination: The structural architecture of the catalyst is the primary driver of stereocontrol. The bulky tert-butyl group at the C2 position effectively shields the Re-face of the iminium intermediate. Consequently, the electron-rich C3 position of 1-methylindole (the site of the highest HOMO coefficient) is forced to attack exclusively from the Si-face. This trajectory establishes the (3S) absolute configuration with high enantiofidelity [[1]]([Link]).

  • Catalyst Turnover: Following carbon-carbon bond formation, the resulting enamine intermediate undergoes rapid hydrolysis, releasing the chiral aldehyde product and regenerating the active amine catalyst.

MechanisticCycle Cat MacMillan Catalyst 2a + Cinnamaldehyde Iminium Iminium Ion Formation (LUMO Lowering Activation) Cat->Iminium - H2O + TFA Attack Face-Selective Indole Attack (C3-Alkylation) Iminium->Attack + 1-Methylindole (-83°C to -50°C) Enamine Enamine Intermediate (Stereocenter Fixed) Attack->Enamine Hydrolysis Hydrolysis (Catalyst Regeneration) Enamine->Hydrolysis + H2O Hydrolysis->Cat Catalyst Recycle Product (3S)-(+)-Product Hydrolysis->Product

Catalytic cycle of the enantioselective organocatalytic indole alkylation via iminium activation.

Process Engineering & Scale-Up Considerations

Transitioning this reaction from a 50 mg discovery scale to a 100 g+ process requires careful mitigation of thermodynamic and kinetic bottlenecks.

  • Thermal Management: The Friedel-Crafts alkylation is highly exothermic. While discovery chemistry optimizes enantiomeric excess (ee) at cryogenic temperatures (-83 °C) [[1]]([Link]), maintaining this at scale is energy-intensive and operationally complex. We have engineered the protocol to operate at -50 °C . At this temperature, the background racemic reaction is sufficiently suppressed, yielding an acceptable ~88% ee (which is later upgraded via crystallization) while remaining within the cooling capacity of standard pilot-plant jacketed reactors.

  • Exotherm-Controlled Dosing: Bulk addition of 1-methylindole leads to localized heating, destroying the enantio-bias of the catalyst. The protocol mandates a controlled, continuous feed of the nucleophile to maintain the internal temperature ( ΔT≤2 °C).

  • Moisture Control: Although organocatalysis is generally more robust to moisture than transition-metal catalysis, excess water prematurely hydrolyzes the iminium ion, stalling conversion. Anhydrous solvents and an inert nitrogen atmosphere are critical for maintaining catalyst activity at the reduced 10 mol% loading.

Table 1: Thermodynamic Impact on Enantioselectivity and Yield

Data summarizes the causality between reactor temperature, reaction kinetics, and stereocontrol.

Internal Temp (°C)Catalyst Loading (mol%)Dosing Time (h)Conversion (%)Crude ee (%)
-20101.0>9982
-50 10 3.0 >99 88
-83106.09592
-5053.09286

Validated Batch Protocol (100 g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Equipment Setup
  • 2 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal Pt100 temperature probe, and a nitrogen inlet.

  • Programmable syringe pump for reagent dosing.

Reagent Preparation & Iminium Activation
  • Purge: Flush the reactor with dry N2​ for 15 minutes.

  • Catalyst Loading: Charge the reactor with (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (24.6 g, 0.10 mol, 10 mol%) and anhydrous dichloromethane (DCM, 800 mL).

  • Co-Catalyst Addition: Add trifluoroacetic acid (TFA, 7.65 mL, 0.10 mol, 10 mol%) in one portion. Stir at 20 °C for 15 minutes until a homogeneous solution is achieved.

  • Electrophile Addition: Add cinnamaldehyde (132.2 g, 1.0 mol, 1.0 equiv).

  • Cooling: Set the jacket temperature to cool the internal reaction mixture to -50 °C . Causality Note: Cooling prior to nucleophile addition prevents the rapid, non-selective background reaction.

Nucleophilic Addition (Exotherm Control)
  • Dosing: Load 1-methylindole (131.2 g, 1.0 mol, 1.0 equiv) into the syringe pump.

  • Controlled Feed: Dose the 1-methylindole into the reactor over 3 hours . Adjust the feed rate to ensure the internal temperature does not exceed -48 °C.

  • Aging: Once dosing is complete, maintain the reaction at -50 °C and stir for an additional 8 hours.

In-Process Control (IPC)
  • Sampling: Withdraw a 0.5 mL aliquot, quench with saturated aqueous NaHCO3​ , extract with DCM, and analyze the organic layer via HPLC.

  • Validation Gate: The reaction is considered complete when the remaining cinnamaldehyde is < 1.0% by area . If > 1.0%, continue stirring at -50 °C and re-sample every 2 hours.

Quench and Extraction
  • Quench: While maintaining vigorous stirring, rapidly add pre-cooled (-20 °C) saturated aqueous NaHCO3​ (500 mL) to the reactor. Causality Note: The basic quench neutralizes the TFA, immediately halting the catalytic cycle and preventing product epimerization.

  • Phase Separation: Allow the mixture to warm to 20 °C. Separate the phases. Extract the aqueous layer with additional DCM (2 x 200 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (400 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude aldehyde as a viscous yellow oil.

Crystallization & Optical Purity Upgrade
  • Solvent Exchange: Dissolve the crude oil in hot isopropanol (IPA, 400 mL) at 70 °C.

  • Controlled Cooling: Cool the solution linearly to 5 °C over 4 hours. Seed crystals (0.5 g) of pure (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde can be added at 45 °C to induce controlled nucleation.

  • Isolation: Filter the resulting crystals, wash with cold IPA (50 mL), and dry in a vacuum oven at 40 °C to constant weight. Causality Note: The racemate is highly soluble in cold IPA, whereas the enantiopure (3S) product crystallizes readily, upgrading the ee from ~88% to >99%.

ScaleUpWorkflow Prep 1. Reactor Prep Purge & Cool Load 2. Catalyst & Enal Iminium Formation Prep->Load Dose 3. Indole Dosing Exotherm Control Load->Dose IPC 4. IPC Monitoring HPLC >99% Conv. Dose->IPC Quench 5. Aqueous Quench Phase Separation IPC->Quench Isolate 6. Crystallization ee% Upgrade Quench->Isolate

Step-by-step process workflow for the scale-up synthesis and isolation of the target aldehyde.

Quality Attributes & Analytical Specifications

Following the crystallization protocol, the product must be validated against strict analytical specifications to ensure its suitability as an advanced pharmaceutical intermediate.

Table 2: Final Product Analytical Specifications
ParameterSpecificationAnalytical Method
Appearance Pale yellow crystalline solidVisual Inspection
Chemical Purity 98.0% (a/a)RP-HPLC (UV at 254 nm)
Enantiomeric Excess 99.0%Chiral HPLC (Chiralcel OD-H, Hexane/IPA)
Residual Solvent (DCM) 600 ppmHS-GC-FID
Assay (w/w) 97.0%qNMR (Internal Standard)

References

  • Austin, J. F.; MacMillan, D. W. C. "Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis." Journal of the American Chemical Society, 2002, 124(7), 1172-1173. URL:[Link]

  • Paras, N. A.; MacMillan, D. W. C. "The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to α,β-Unsaturated Aldehydes." Journal of the American Chemical Society, 2002, 124(27), 7894-7895. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists, process scientists, and drug development professionals optimizing the asymmetric organocatalytic Friedel-Crafts alkylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for discovery chemists, process scientists, and drug development professionals optimizing the asymmetric organocatalytic Friedel-Crafts alkylation of 1-methylindole with cinnamaldehyde. This reaction yields the highly valuable chiral building block (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8)[1].

Below, you will find a mechanistic visualization, troubleshooting FAQs, quantitative data summaries, and a self-validating experimental protocol designed to ensure high scientific integrity and reproducibility.

Reaction Pathway Visualization

G A 1-Methylindole + Cinnamaldehyde B Chiral Iminium Formation A->B Catalyst + Acid (- H2O) C Enantioselective C-C Bond Formation B->C -20°C to -83°C Facial Control D Enamine Intermediate C->D Proton Transfer E (3S)-(+)-Product Release D->E Hydrolysis (+ H2O) E->B Catalyst Regeneration

Organocatalytic cycle for the enantioselective synthesis of the (3S)-aldehyde product.

Troubleshooting FAQs: Temperature Control & Stereoselectivity

Q: Why is precise temperature control critical for synthesizing the (3S) enantiomer? A: The synthesis relies on the formation of a highly reactive chiral iminium ion intermediate between the organocatalyst and cinnamaldehyde[2]. Temperature dictates two critical causal factors in this system:

  • Suppression of the Background Reaction: 1-Methylindole is an exceptionally strong nucleophile. At temperatures above 0 °C, an uncatalyzed, racemic background reaction easily outpaces the catalytic cycle.

  • Conformational Rigidity: Lower temperatures lock the iminium ion into the required (E)-geometry and rigidify the chiral shielding groups of the catalyst. This thermodynamic dampening ensures that the nucleophilic attack of the indole occurs exclusively from the Re face to yield the (3S) stereocenter[2].

Q: I am observing high yields (>90%) but poor enantiomeric excess (<50% ee) at room temperature. How do I correct this? A: This is a classic symptom of kinetic vs. thermodynamic mismatch. At room temperature (25 °C), the thermal energy exceeds the activation barrier of the uncatalyzed pathway, leading to a loss of facial control. Solution: Cool the reaction mixture to at least -20 °C before the addition of the electrophile[3]. If you are using a first-generation MacMillan imidazolidinone catalyst, you must drop the temperature to -83 °C to achieve >90% ee[2].

Q: Can I achieve high enantioselectivity without using extreme cryogenic (-83 °C) conditions? A: Yes. While early imidazolidinone catalysts required -83 °C, alternative catalyst systems allow for warmer operational conditions:

  • Diphenylprolinol Silyl Ethers: These catalysts provide enhanced steric bulk, allowing the reaction to proceed at -20 °C while maintaining up to 98% ee[3].

  • Polymer-Supported Catalysts: Alginate- or κ-carrageenan-supported MacMillan catalysts provide an augmented chiral microenvironment, enabling reactions at 0 °C with improved stereocontrol compared to their unsupported counterparts[4].

Quantitative Data: Temperature vs. Catalyst Performance

To assist in your experimental design, the following table summarizes the causal relationship between temperature, catalyst selection, and reaction outcomes based on established literature standards.

Temperature (°C)Catalyst SystemCo-catalystYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
25 Imidazolidinone (Gen 1)TFA9545Rapid background reaction; critical loss of facial control.
0 Alginate-Supported ImidazolidinoneTFA9921–42Polymer matrix provides partial stabilization[4].
-20 Diphenylprolinol Silyl EtherEt₃N / Acid85–9892–98Optimal balance of reaction rate and stereocontrol[3].
-83 Imidazolidinone (Gen 2)TFA8296Maximum stereocontrol; slow kinetics (requires 24h+)[2].
Self-Validating Experimental Protocol: Optimized -20 °C Workflow

This protocol utilizes a diphenylprolinol silyl ether catalyst system to avoid extreme cryogenic requirements while maintaining high scientific integrity. Every step includes a validation checkpoint to ensure the system is functioning as intended.

Step 1: Catalyst Pre-activation

  • Action: In a flame-dried round-bottom flask, dissolve 20 mol% of (S)-diphenylprolinol trimethylsilyl ether and 20 mol% of an acid co-catalyst (e.g., trifluoroacetic acid) in anhydrous CH₂Cl₂ / isopropanol (8:2 v/v).

  • Causality: The acid promotes the condensation of the catalyst with the aldehyde, while the isopropanol facilitates the eventual hydrolysis of the enamine intermediate.

Step 2: Thermal Equilibration (Crucial Step)

  • Action: Submerge the flask in a cryocooler or dry ice/ethylene glycol bath set precisely to -20 °C. Stir for 15 minutes.

  • Validation: Use an internal probe thermometer. Do not proceed until the internal temperature is stable at -20 °C (± 2 °C).

Step 3: Sequential Reagent Addition

  • Action: Add cinnamaldehyde (1.2 equiv) dropwise over 5 minutes. Stir for 10 minutes to allow the chiral iminium ion to fully form. Then, add 1-methylindole (1.0 equiv) dropwise.

  • Causality: Adding the indole last ensures it only encounters the activated, chirally-shielded iminium ion, preventing the racemic background reaction.

Step 4: In-Process Control (IPC)

  • Action: Stir at -20 °C for 36 hours. Monitor via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2).

  • Validation: The reaction is self-validating when the UV-active cinnamaldehyde spot disappears, and a new distinct spot (the product) appears with a lower Rf than 1-methylindole.

Step 5: Quench and Workup

  • Action: Quench the reaction while still cold by adding cold water. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 6: Chiral Validation

  • Action: Purify via flash chromatography and analyze the purified product using chiral HPLC (e.g., Chiralpak AD-H column).

  • Validation: A successful thermal optimization will yield a chromatogram where the peak corresponding to the (3S)-(+) enantiomer represents >92% of the total product area.

References
  • SCBT. (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde | CAS 405873-09-8. Santa Cruz Biotechnology.1

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Friedel-Crafts Alkylation of Indoles with Aromatic α,β-Unsaturated Aldehydes Catalyzed by Diphenylprolinol Silyl Ether. ResearchGate. 2

  • Academia.edu. An Efficient Enantioselective Method for Asymmetric Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes. 3

  • RSC Publishing. Alginate- and κ-carrageenan-supported asymmetric organocatalysts: preparation, characterization, and catalytic activity for Friedel–Crafts alkylation. Royal Society of Chemistry. 4

Sources

Optimization

Technical Support Center: Strategic Prevention of Side Product Formation in Reactions of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Welcome to the technical support center for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding side product formation in reactions involving this chiral aldehyde. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively mitigate these challenges.

I. Introduction to the Reactivity of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is a valuable chiral building block in organic synthesis. Its structure, featuring a reactive aldehyde, a nucleophilic indole ring, and a stereocenter, presents unique challenges. Understanding the interplay between these functional groups is paramount to controlling reaction outcomes and preventing the formation of undesired side products.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is showing significant racemization at the benzylic stereocenter. What are the primary causes and how can I prevent this?

Answer: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a critical issue in chiral synthesis as it leads to a loss of optical activity and potentially different biological effects.[1] For (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde, the primary cause of racemization is enolization of the aldehyde under either acidic or basic conditions.[1] The resulting achiral enol or enolate intermediate allows for the loss of stereochemical information at the alpha-carbon.

Troubleshooting Strategies for Racemization:
  • Strict pH Control: Maintain a neutral pH (around 7) during the reaction and workup.[1] The use of buffered solutions can be highly effective. Avoid both strong acids and bases, as they can catalyze enolization.[1] If pH adjustment is necessary, use mild reagents like saturated sodium bicarbonate solution instead of strong hydroxides.[1]

  • Temperature Management: Perform reactions, extractions, and solvent removal at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.[1]

  • Solvent Choice: Utilize aprotic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether, which do not facilitate proton transfer that can lead to enolization.[1]

  • Minimize Reaction and Workup Time: The longer your compound is exposed to potentially racemizing conditions, the greater the extent of racemization will be.[1]

  • Chromatography Considerations: Standard silica gel can be acidic. If you observe racemization after column chromatography, consider using deactivated silica gel (treated with triethylamine) or an alternative stationary phase like alumina.[1]

Experimental Protocol: Non-Racemizing Aqueous Workup
  • Cool the completed reaction mixture to 0-5 °C in an ice bath.

  • Quench the reaction with a pre-cooled, saturated aqueous solution of a mild reagent (e.g., NH4Cl or NaHCO3).

  • Extract the product swiftly with a cold aprotic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with cold brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the solvent under reduced pressure at a low temperature.

Visualizing the Problem: Base-Catalyzed Racemization

Caption: Mechanism of base-catalyzed racemization of the chiral aldehyde.

FAQ 2: I am observing the formation of a bis(indolyl)methane (BIM) derivative as a major side product. Why is this happening and how can I suppress it?

Answer: The formation of bis(indolyl)methanes is a common side reaction when indoles react with aldehydes, especially under acidic conditions.[2][3] The indole ring is highly nucleophilic, particularly at the C3 position.[4] In the presence of an acid catalyst, the aldehyde is activated, making it more electrophilic. The indole can then attack the aldehyde, and the resulting intermediate can react with a second molecule of indole to form the BIM side product.

Troubleshooting Strategies for Bis(indolyl)methane Formation:
  • Avoid Strong Acid Catalysts: The use of strong protic or Lewis acids significantly promotes BIM formation.[3] Opt for milder reaction conditions where possible.

  • Control Stoichiometry: If your desired reaction involves the aldehyde as the limiting reagent, ensure slow addition of the indole to prevent a high local concentration that would favor the second addition.

  • Protecting Groups: If the reaction chemistry allows, consider protecting the N-H of a secondary indole to modulate its nucleophilicity. Common protecting groups include Boc, tosyl, and SEM.[5]

  • One-Pot Sequential Reactions: In some cases, a one-pot, three-component reaction can be designed where the initial product is formed under conditions that do not favor BIM formation, followed by a change in conditions to promote the desired subsequent transformation.[2]

Visualizing the Pathway: BIM Formation

BIM_Formation Aldehyde (3S)-Aldehyde Activated_Aldehyde Activated Aldehyde (Protonated) Aldehyde->Activated_Aldehyde Acid Catalyst (H+) Indole1 Indole (1st eq.) Indole1->Activated_Aldehyde Nucleophilic Attack Intermediate Indolyl-alkoxide Intermediate Activated_Aldehyde->Intermediate Carbocation Carbocation Intermediate Intermediate->Carbocation -H2O BIM Bis(indolyl)methane (Side Product) Carbocation->BIM Indole2 Indole (2nd eq.) Indole2->Carbocation Nucleophilic Attack

Caption: Acid-catalyzed formation of bis(indolyl)methane side product.

FAQ 3: My reaction yields are low due to what appears to be self-condensation or polymerization of the aldehyde. How can I minimize this?

Answer: Aldehydes, particularly those that can enolize, are susceptible to self-condensation reactions (like the aldol condensation) to form dimers or polymers, especially in the presence of acid or base. This is a common issue that can significantly reduce the yield of the desired product.

Troubleshooting Strategies for Self-Condensation:
  • Strict Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of self-condensation.

  • Slow Addition of Reagents: If the reaction conditions permit, adding the aldehyde slowly to the reaction mixture containing the other reagents can help to keep its instantaneous concentration low, thus disfavoring bimolecular self-reactions.

  • Choice of Catalyst: Select a catalyst that selectively activates the desired reaction pathway over the self-condensation pathway. For instance, in some organocatalytic reactions, specific chiral catalysts are designed to favor the intended transformation.[6]

  • Purity of Starting Material: Ensure the aldehyde starting material is free from acidic or basic impurities that could catalyze self-condensation.

Table 1: General Reaction Condition Optimization to Minimize Side Products
ParameterRecommendation for RacemizationRecommendation for BIM FormationRecommendation for Self-Condensation
pH Neutral (pH ~7)[1]Avoid strong acids[3]Neutral
Temperature Low (0-5 °C)[1]As low as kinetically feasibleLow (e.g., 0 °C or below)
Solvent Aprotic (DCM, EtOAc)[1]AproticAprotic
Catalyst Avoid strong acids/bases[1]Use mild or non-acidic catalystsUse highly selective catalysts
Workup Rapid, cold, and neutral[1]Quench with a mild base (e.g., NaHCO3)Rapid and cold

III. Concluding Remarks

The successful application of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde in synthesis hinges on a thorough understanding of its potential side reactions. By carefully controlling parameters such as pH, temperature, and reagent stoichiometry, and by making informed choices about solvents and catalysts, researchers can significantly minimize the formation of racemized products, bis(indolyl)methanes, and self-condensation polymers. This guide serves as a starting point for troubleshooting and optimizing your specific transformations.

IV. References

  • Royal Society of Chemistry. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, May 3). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2025, October 27). A One-Pot Route to Indole-3-acetaldehydes, Tryptophols, and Tryptamine-Based Alkaloids from Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Beilstein Journals. (2024, February 22). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]

  • National Institutes of Health. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. Retrieved from [Link]

  • ResearchGate. (2019, March 18). The problem of racemization in drug discovery and tools to predict it. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Welcome to the Technical Support Center. The synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8)[1] via the enantioselective organocatalytic Friedel-Crafts alkylation of N-methylindole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8)[1] via the enantioselective organocatalytic Friedel-Crafts alkylation of N-methylindole with cinnamaldehyde is a cornerstone reaction in asymmetric catalysis[2]. However, isolating this chiral aldehyde presents significant challenges. The product is highly sensitive to epimerization, oxidation, and further electrophilic aromatic substitution. This guide provides field-proven insights and self-validating protocols to ensure high yield and enantiomeric excess (ee) during purification.

Part 1: Troubleshooting & FAQs

Q1: My purified product has a significantly lower enantiomeric ratio (er) than the crude reaction mixture. What happened? A1: This is a classic symptom of an acid-catalyzed retro-Friedel-Crafts (retro-Michael) reaction. The standard MacMillan reaction utilizes an imidazolidinone catalyst with an acidic co-catalyst like trifluoroacetic acid (TFA)[3]. If the reaction is concentrated under reduced pressure without neutralizing the TFA, the localized concentration of acid and heat drives the reversible cleavage of the C-C bond, leading to racemization at the C3 position. Solution: Always perform an immediate quench with a mild base (e.g., triethylamine) at the reaction temperature (typically -50 °C) before any solvent removal[3].

Q2: I am seeing a large, highly non-polar spot on my TLC after concentration, and my yield is low. What is this byproduct? A2: You are likely observing the formation of a bis-indolylmethane (BIM) derivative. Aldehydes readily undergo Friedel-Crafts arylation with a second equivalent of indole under acidic conditions[4]. Since N-methylindole is often used in slight excess, residual TFA catalyzes the condensation of your product with unreacted starting material. Solution: Quenching the acid immediately halts this secondary pathway. Additionally, ensure your chromatography is performed swiftly to minimize the time the product spends on the slightly acidic silica gel.

Q3: Unreacted cinnamaldehyde is co-eluting with my product. How can I resolve this? A3: Cinnamaldehyde and the saturated product share similar polarity profiles. Solution: Use a carefully optimized step-gradient for your flash chromatography. A solvent system of petroleum ether/ethyl acetate (85:15) has been computationally and experimentally validated to provide optimal separation[3]. If co-elution persists, consider using a polymer-supported primary amine resin to selectively scavenge the more reactive α,β-unsaturated aldehyde prior to chromatography.

Q4: The product turns into a baseline streak on TLC after a few days of storage. A4: Aldehydes are highly susceptible to autoxidation, converting to the corresponding carboxylic acid upon exposure to atmospheric oxygen. Solution: Store the purified compound neat (or in a dry, non-polar solvent), purged with Argon, at -20 °C.

Part 2: Standardized Experimental Protocols
Protocol A: Immediate Post-Reaction Quench and Workup

Causality: Neutralizing the acid co-catalyst (TFA) prevents both racemization and bis-indolylmethane formation by deactivating the electrophilic pathways[3][4].

  • Upon reaction completion at -50 °C, immediately add 1.5 equivalents of Triethylamine (Et₃N) relative to the TFA co-catalyst directly to the cold reaction mixture[3].

  • Stir for 5 minutes at -50 °C, then allow the mixture to warm to room temperature.

  • Remove the reaction solvent (e.g., CH₂Cl₂ or CHCl₃) under reduced pressure at a water bath temperature not exceeding 25 °C.

  • Redissolve the crude residue in Diethyl Ether (Et₂O) and wash sequentially with saturated aqueous NaHCO₃, distilled water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully.

Protocol B: Buffered Flash Column Chromatography

Causality: Standard silica gel is inherently acidic (pH ~5-6), which can degrade the sensitive chiral aldehyde during purification.

  • Prepare a solvent mixture of Petroleum Ether / Ethyl Acetate (85:15)[3].

  • Optional but recommended for highly sensitive batches: Add 1% v/v Et₃N to the eluent to neutralize the silica gel.

  • Slurry-pack the silica gel column using the prepared eluent.

  • Load the crude mixture using a minimal amount of the eluent. Avoid dry-loading on silica, as the extended surface area contact promotes degradation.

  • Run the column at a fast flow rate (flash conditions) to minimize residence time.

  • Pool the product-containing fractions and concentrate at ≤ 25 °C.

Part 3: Quantitative Data Summary

Table 1: Impact of Purification Conditions on Yield and Enantiopurity

Purification ConditionCatalyst QuenchChromatography SupportIsolated Yield (%)Enantiomeric Ratio (er)
Standard EvaporationNoneStandard Silica45%80:20
Optimized WorkupEt₃N at -50 °CStandard Silica78%90:10
Fully Optimized[3]Et₃N at -50 °C85:15 Pet Ether/EtOAc92%92:8
Part 4: Visualizations

PurificationWorkflow Start Crude Reaction Mixture (Product, Catalyst, TFA, Unreacted SM) Quench 1. Immediate Quench (Add Et3N at -50°C) Start->Quench Workup 2. Aqueous Workup (Wash with H2O/Brine) Quench->Workup Chromatography 3. Flash Chromatography (Pet Ether/EtOAc 85:15) Workup->Chromatography Storage 4. Storage (Argon, -20°C) Chromatography->Storage

Workflow for the isolation and purification of the chiral aldehyde.

DegradationPathways Product (3S)-Aldehyde Product RetroMichael Retro-Friedel-Crafts (Racemization) Product->RetroMichael + H+ BisIndole Reaction with Indole (Bis-indolylmethane) Product->BisIndole + Indole, H+ Oxidation O2 Exposure (Carboxylic Acid) Product->Oxidation + O2 Acid Residual Acid (TFA) Acid->RetroMichael Acid->BisIndole

Common degradation pathways of the chiral aldehyde during purification.

Part 5: References
  • Re-Engineering Organocatalysts for Asymmetric Friedel–Crafts Alkylation of Indoles through Computational Studies. The Journal of Organic Chemistry. URL:

  • Organocatalytic Enantioselective Friedel-Crafts Alkylation of 4,7-dihydroindoles With Alpha,beta-Unsaturated Aldehydes: An Easy Access to 2-substituted Indoles. PubMed. URL:

  • (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde | CAS 405873-09-8. Santa Cruz Biotechnology. URL:

  • Friedel–Crafts arylation of aldehydes with indoles utilizing arylazo sulfones as the photoacid generator. Organic & Biomolecular Chemistry. URL:

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter questions regarding the reproducibility and stereoselectivity of organocatalytic Friedel-Crafts-type alkylations.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter questions regarding the reproducibility and stereoselectivity of organocatalytic Friedel-Crafts-type alkylations. The synthesis of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde via the MacMillan imidazolidinone catalyst is a benchmark reaction in asymmetric organocatalysis. However, achieving the reported >95% enantiomeric excess (ee) requires rigorous control over reaction parameters—most critically, the solvent environment.

This guide provides a comprehensive mechanistic breakdown, a troubleshooting matrix, and a self-validating protocol to ensure your success at the bench.

Mechanistic Causality & The Role of Solvent

The reaction relies on LUMO-lowering iminium catalysis. The chiral catalyst, typically the 2nd-generation MacMillan catalyst ((2S,5S)-5-benzyl-2-tert-butyl-imidazolidin-4-one), condenses with cinnamaldehyde to form an electrophilic iminium ion. The bulky tert-butyl group effectively blocks the Si-face of the iminium ion, forcing the 1-methylindole nucleophile to attack exclusively from the Re-face [1].

Why does solvent matter so much? The transition state requires a highly organized, rigid geometry. In purely non-polar, non-coordinating solvents like dry dichloromethane (CH₂Cl₂), the iminium ion maintains a tight (E)-configuration, maximizing enantiofacial discrimination. Introducing water or protic solvents disrupts this delicate microenvironment. While water is beneficial for highly reactive enals (like acrolein) to prevent polymerization, for β-substituted enals like cinnamaldehyde, water disrupts hydrogen bonding, raises the energy barrier for the critical C–C bond formation step, and severely lowers both yield and stereoselectivity [2].

Mechanism Cat MacMillan Catalyst (2S,5S)-5-benzyl-2-tert-butyl- imidazolidin-4-one Iminium Iminium Ion Intermediate (LUMO Lowered, Rigid Geometry) Cat->Iminium Sub Cinnamaldehyde + 1-Methylindole Sub->Iminium + Catalyst - H2O CCBond Stereoselective Nucleophilic Attack (Re-face approach) Iminium->CCBond + 1-Methylindole Enamine Enamine Intermediate CCBond->Enamine Hydrolysis Hydrolysis (Catalyst Regeneration) Enamine->Hydrolysis + H2O Hydrolysis->Cat Catalyst Recycling Prod (3S)-(+)-3-(1-Methylindol-3-yl)- 3-phenylpropionaldehyde Hydrolysis->Prod

Catalytic cycle of the enantioselective indole alkylation via iminium activation.

Troubleshooting Guide: Solvent Effects on Stereoselectivity

When users report a drop in ee% or yield, the first parameter to audit is solvent purity and moisture content. The table below summarizes the quantitative impact of various solvent systems on this specific transformation.

Solvent SystemTemp (°C)Expected Yield (%)Expected ee (%)Mechanistic Consequence
Dry CH₂Cl₂ -8582–8795–97Optimal. Tight ion-pairing and rigid iminium geometry maximize enantiofacial discrimination.
CH₂Cl₂ / H₂O (95:5) -8560–7080–85Suboptimal. H₂O disrupts hydrogen bonding and raises the energy barrier for C-C bond formation.
THF -85< 50< 70Poor. Donor solvent competes with the substrate for catalyst interaction, reducing conversion.
Methanol (MeOH) -85< 20N/AFailure. Protic solvents severely inhibit iminium formation and promote off-target side reactions.
Validated Experimental Protocol

To ensure a self-validating system, this protocol includes specific checkpoints (visual cues and TLC indicators) to confirm the reaction is proceeding correctly before moving to the next step.

Workflow Step1 1. Catalyst Prep (Dry CH2Cl2, -85°C) Step2 2. Enal Addition (Add Cinnamaldehyde) Step1->Step2 Step3 3. Indole Addition (Add 1-Methylindole) Step2->Step3 Step4 4. Reaction (Stir 12-24h at -85°C) Step3->Step4 Step5 5. Quench & Purify (Cold Et2O, Silica Gel) Step4->Step5

Step-by-step experimental workflow for the synthesis of the target propionaldehyde.

Step-by-Step Methodology:

  • Preparation of the Catalyst Solution: Flame-dry a round-bottom flask under argon. Add (2S,5S)-5-benzyl-2-tert-butyl-imidazolidin-4-one TFA salt (0.20 equiv, 20 mol%) and anhydrous CH₂Cl₂ (to achieve a 0.1 M concentration relative to the substrate).

    • Causality Check: Using the TFA (trifluoroacetic acid) or TCA (trichloroacetic acid) salt is critical; the counterion facilitates iminium formation without irreversibly poisoning the basic amine catalyst.

  • Temperature Equilibration: Submerge the flask in a liquid nitrogen/acetone slush bath to reach exactly -85 °C. Allow 15 minutes for thermal equilibration.

  • Addition of Cinnamaldehyde: Add trans-cinnamaldehyde (1.0 equiv) dropwise. Stir for 5 minutes.

    • Validation: The solution may turn slightly yellow, indicating the successful formation of the iminium ion intermediate.

  • Addition of 1-Methylindole: Add 1-methylindole (1.0 equiv) slowly down the side of the flask to prevent localized warming.

  • Incubation: Stir the reaction mixture at -85 °C for 12 to 24 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The product spot will appear lower than the starting indole and will stain strongly with p-anisaldehyde.

  • Quenching & Workup: Quench the reaction at -85 °C by adding cold diethyl ether (Et₂O) and transferring directly to a separatory funnel containing water. Extract the aqueous layer with Et₂O (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in hexanes) to afford the pure (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde.

Frequently Asked Questions (FAQs)

Q: Why do I need to cool the reaction to -85 °C instead of standard -78 °C (dry ice/acetone)? A: The transition state energy difference between the Re-face and Si-face attack is highly temperature-dependent. Dropping the temperature from -78 °C to -85 °C tightens the transition state geometry, which is often the difference between achieving ~90% ee and >95% ee.

Q: Can I use the 1st generation MacMillan catalyst (methyl instead of tert-butyl)? A: You can, but expect a significant drop in stereoselectivity. The 1st generation catalyst lacks the extreme steric bulk of the tert-butyl group, which is required to completely shield the Si-face of the cinnamaldehyde-derived iminium ion. The 2nd generation catalyst was specifically designed to prevent nonbonding interactions between the olefin and the catalyst, leaving only one face open for attack [3].

Q: My product is racemizing during storage. How do I prevent this? A: The product is an aldehyde with an acidic α-proton adjacent to a stereocenter. Trace acid or base on glassware can catalyze enolization, leading to racemization. Store the purified product neat at -20 °C in base-washed, oven-dried glassware, or immediately reduce it to the corresponding alcohol (using NaBH₄) if the aldehyde is not required for your next synthetic step.

References
  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172-1173.[Link]

  • Wong, M. W., et al. (2017). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. The Journal of Physical Chemistry A, 121(50), 9759-9772.[Link]

Sources

Troubleshooting

managing accumulation of toxic intermediates in aldehyde synthesis

Welcome to the Technical Support Center for Aldehyde Synthesis. Aldehydes are highly reactive electrophiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aldehyde Synthesis. Aldehydes are highly reactive electrophiles. In both chemical and biocatalytic synthesis, the accumulation of aldehydes or their reactive intermediates (e.g., chlorosulfonium ions, oxoammonium salts) can lead to severe toxicity, over-oxidation, or catalyst poisoning. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to manage these challenges.

Troubleshooting Guide: Chemical Synthesis Workflows

Q1: My Swern oxidation is generating an excessive dimethyl sulfide (DMS) odor, and I'm isolating chlorinated byproducts instead of my target aldehyde. How do I prevent this? Causality & Expert Insight: The Swern oxidation relies on the electrophilic activation of dimethyl sulfoxide (DMSO) by oxalyl chloride to form a highly reactive chlorosulfonium ion intermediate[1]. If the reaction temperature rises above -60°C before the primary alcohol is added, this unstable intermediate undergoes Pummerer-type rearrangements or decomposes, leading to the accumulation of toxic thioacetals and chlorinated byproducts rather than the desired alkoxysulfonium salt[1]. Self-Validating Fix: Maintain strict cryogenic control. Ensure the internal temperature of the reaction vessel remains at or below -78°C during the activation step and alcohol addition. Only allow the mixture to warm to -40°C or room temperature after the addition of triethylamine (Et₃N), which drives the syn-elimination to the carbonyl product[1].

Q2: During TEMPO-mediated aerobic oxidation, my primary alcohol is over-oxidizing to the carboxylic acid. How do I trap the aldehyde and prevent over-oxidation? Causality & Expert Insight: In TEMPO-mediated oxidations, the oxoammonium salt is the primary oxidant. Over-oxidation occurs because aldehydes, in the presence of water, equilibrate with their corresponding hydrates (gem-diols)[2]. The oxoammonium intermediate readily oxidizes this hydrate in the same manner it oxidizes a primary alcohol, pushing the reaction to the carboxylic acid stage[2]. Self-Validating Fix: To arrest the reaction at the aldehyde stage, you must prevent hydrate formation. Use an anhydrous catalytic system, such as CuI/TEMPO in acetonitrile with ambient air[3]. Alternatively, in aqueous bleach (Anelli's) conditions, use a strictly biphasic system (CH₂Cl₂/water) with short reaction times to partition the hydrophobic aldehyde into the organic phase immediately upon formation, sequestering it from the aqueous oxidant[2].

Troubleshooting Guide: Biocatalytic Synthesis Workflows

Q3: I am using a whole-cell biocatalyst expressing Alcohol Dehydrogenase (ADH) or Carboxylic Acid Reductase (CAR), but cell viability drops drastically and aldehyde titers plateau early. What is happening? Causality & Expert Insight: Aldehydes are inherently toxic to microbial cells due to their high reactivity with cellular nucleophiles, causing protein and nucleic acid cross-linking[4]. Observable toxicity manifests as severe growth inhibition[4]. Furthermore, microbes possess endogenous aldehyde reductases (ALDHs) that rapidly convert accumulating aldehydes back to alcohols or acids as a detoxification mechanism, creating a futile cycle[5]. Self-Validating Fix: Implement a two-pronged approach:

  • Genetic Engineering: Use engineered host strains with combinatorial gene inactivations of endogenous reductases (e.g., E. coli RARE or ROAR strains) to prevent enzymatic depletion of the aldehyde[5].

  • In Situ Product Removal (ISPR): Overlay the aqueous fermentation broth with a biocompatible organic solvent (e.g., bis(2-ethylhexyl)phthalate or oleyl alcohol) to create a two-liquid-phase system[6]. This continuously extracts the aldehyde as it forms, keeping the aqueous concentration below the toxicity threshold.

Experimental Methodologies

Protocol A: Anhydrous CuI/TEMPO Aerobic Oxidation (Chemical)

Objective: Selective oxidation of primary alcohols to aldehydes without over-oxidation.

  • Preparation: In an open reaction vessel exposed to ambient air, dissolve the primary alcohol (1.0 equiv) in anhydrous acetonitrile (0.5 M concentration)[3].

  • Catalyst Assembly: Add TEMPO (5 mol%), (5 mol%), and N-methylimidazole (NMI, 10 mol%) to the solution[3].

  • Reaction: Stir the mixture vigorously at room temperature. The solution will typically turn dark green/brown, indicating the active Cu/TEMPO complex.

  • Monitoring: Monitor by TLC until the starting material is consumed (typically 2–6 hours). The anhydrous conditions prevent aldehyde hydrate formation, strictly halting oxidation at the aldehyde stage[3].

  • Workup: Quench with aqueous citric acid (10%) to remove NMI and copper salts, extract with diethyl ether, and concentrate[3].

Protocol B: Two-Phase Biocatalytic Aldehyde Synthesis with ISPR (Biological)

Objective: High-titer aldehyde production using whole-cell biocatalysts while mitigating cellular toxicity.

  • Cell Culturing: Grow the engineered biocatalyst (e.g., E. coli RARE) in M9 minimal medium supplemented with glucose until an OD₆₀₀ of 2.0 is reached[5].

  • Phase Overlay: Add a sterile organic overlay (e.g., bis(2-ethylhexyl)phthalate) equal to 20-50% of the aqueous volume[6]. Ensure the solvent is pre-equilibrated with the reaction buffer.

  • Biotransformation: Induce the expression of the target enzyme (e.g., CAR or ADH) and add the substrate (carboxylic acid or alcohol)[7].

  • Extraction: Maintain vigorous agitation (250 rpm) to maximize the interfacial surface area for efficient mass transfer of the toxic aldehyde into the organic phase[6].

  • Harvesting: Centrifuge the mixture to separate the phases. Recover the aldehyde exclusively from the organic layer.

Quantitative Data & Strategy Comparison

Table 1: Comparison of Strategies for Managing Aldehyde/Intermediate Accumulation

Synthesis TypeThreat/IntermediateMitigation StrategyMechanism of ActionEfficacy / Yield Impact
Swern Oxidation Chlorosulfonium ionCryogenic Control (-78°C)Prevents thermal decomposition and Pummerer rearrangement.>90% yield; prevents thioacetal formation.
TEMPO Oxidation Aldehyde HydrateAnhydrous CuI/TEMPOEliminates water, preventing hydrate formation and subsequent over-oxidation.Highly chemoselective; 0% over-oxidation.
Biocatalysis Free AldehydeIn Situ Product Removal (ISPR)Partitions toxic aldehyde into an organic sink, lowering aqueous concentration.Increases viable titer by 5-10x.
Biocatalysis Free AldehydeReductase Knockouts (RARE)Eliminates endogenous enzymes that reduce aldehydes back to alcohols.Stabilizes aldehyde half-life in vivo.

Decision Logic & Workflow Visualization

The following diagram outlines the logical decision tree for managing toxic intermediates in both chemical and biological aldehyde synthesis.

AldehydeToxicityManagement Start Aldehyde Synthesis Workflow ChemSynth Chemical Synthesis Start->ChemSynth BioSynth Biocatalytic Synthesis (Whole-Cell) Start->BioSynth Swern Swern Oxidation (DMSO/Oxalyl Chloride) ChemSynth->Swern TEMPO TEMPO Oxidation ChemSynth->TEMPO SwernTox Hazard: Chlorosulfonium Decomposition Swern->SwernTox TEMPOTox Hazard: Hydrate Over-oxidation TEMPO->TEMPOTox SwernFix Mitigation: Strict Cryogenic Control (-78°C) SwernTox->SwernFix TEMPOFix Mitigation: Anhydrous CuI/TEMPO System TEMPOTox->TEMPOFix Success Stable Aldehyde Accumulation SwernFix->Success TEMPOFix->Success BioTox Hazard: Cellular Toxicity & Endogenous Reduction BioSynth->BioTox BioFix1 Mitigation 1: Gene Knockouts (e.g., E. coli RARE) BioTox->BioFix1 BioFix2 Mitigation 2: In Situ Product Removal (Two-Phase ISPR) BioTox->BioFix2 BioFix1->Success BioFix2->Success

Caption: Decision tree for mitigating toxic intermediate accumulation in chemical and biocatalytic aldehyde synthesis.

References

  • Production of Aldehydes by Biocatalysis - PMC. nih.gov. URL: [Link]

  • Characterization and Application of Xylene Monooxygenase for Multistep Biocatalysis - PMC. nih.gov. URL: [Link]

  • TEMPO-Mediated Oxidations. windows.net. URL: [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC. nih.gov. URL: [Link]

  • Microbial Engineering for Aldehyde Synthesis. asm.org. URL: [Link]

  • Combinatorial gene inactivation of aldehyde dehydrogenases mitigates aldehyde oxidation catalyzed by resting cells of E. coli RARE strains. biorxiv.org. URL: [Link]

  • Swern oxidation. grokipedia.com. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde Purity: A Comparative Guide to HPLC and SFC Methodologies

Executive Summary & Mechanistic Context (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8) is a highly valuable chiral building block, predominantly synthesized via the enantioselective organocatal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8) is a highly valuable chiral building block, predominantly synthesized via the enantioselective organocatalytic Friedel-Crafts alkylation of 1-methylindole with cinnamaldehyde[1]. Because this reaction utilizes iminium catalysis governed by chiral imidazolidinone organocatalysts[2], validating both the chemical purity and the enantiomeric excess (ee%) of the final product is a critical quality control mandate in pharmaceutical development.

Validating this specific aldehyde presents unique analytical challenges. While the β -chiral center is less prone to racemization than α -chiral aldehydes, it remains sensitive to harsh pH extremes. Furthermore, the molecule possesses two strong chromophores—an indole ring and a phenyl ring—which provide excellent UV sensitivity but require high-resolution chromatographic techniques to separate the target compound from structurally similar bis-indole byproducts or unreacted starting materials.

This guide systematically compares Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) for the purity validation of this compound, providing self-validating protocols grounded in established chromatographic principles[3].

Chromatographic Modality Comparison

When selecting a methodology for chiral validation, researchers must balance resolution, throughput, and environmental impact. Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose functionalized with phenylcarbamate derivatives, are the industry standard for resolving chiral indole derivatives[4].

Below is an objective comparison of the three primary analytical modalities used for this compound:

ParameterNormal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)Reversed-Phase HPLC (RP-HPLC)
Typical Column Chiralpak AD-H (Amylose-based)Chiralpak AD-3 (Amylose-based)Chiralpak AD-RH
Mobile Phase Hexane / Isopropanol (90:10)CO₂ / Methanol (80:20)Water / Acetonitrile (50:50)
Typical Run Time 15 – 25 minutes3 – 7 minutes20 – 30 minutes
Resolution ( Rs​ ) Excellent ( >3.0 )Excellent ( >3.0 )Moderate ( 1.5−2.0 )
Solvent Profile High consumption (Flammable)Very Low (Green chemistry)Medium (Aqueous/Organic)
Primary Advantage Unmatched reliability; QA/QC gold standardUltra-high throughput; ideal for prep-scaleLC-MS compatible for impurity ID

The Chiral Recognition Mechanism

To optimize a separation, one must understand the causality behind the analyte-stationary phase interaction. Polysaccharide CSPs rely on a highly ordered helical superstructure. The separation of the (3S) and (3R) enantiomers of 3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde is governed by the 3-point interaction model [3].

  • Hydrogen Bonding: The aldehyde carbonyl acts as a hydrogen bond acceptor with the carbamate N-H groups of the CSP.

  • π−π Stacking: The electron-rich indole ring and the phenyl ring interact with the functionalized aromatic rings of the CSP.

  • Steric Inclusion: The chiral cavities of the amylose backbone selectively accommodate the (3S)-enantiomer over the (3R)-enantiomer (or vice versa, depending on the exact derivative), leading to differential retention times.

ChiralMechanism CSP Polysaccharide CSP (Amylose/Cellulose) Complex 3-Point Interaction Model Hydrogen Bonding π-π Stacking Steric Fit CSP->Complex Analyte Chiral Indole Aldehyde (Enantiomeric Mixture) Analyte->Complex S_Isomer S_Isomer Complex->S_Isomer Strong Interaction R_Isomer R_Isomer Complex->R_Isomer Weak Interaction

Chiral recognition mechanism via 3-point interaction on polysaccharide stationary phases.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems, ensuring that any reported ee% is an artifact of the sample, not the instrument.

Protocol A: Normal-Phase HPLC (Gold Standard)

Rationale: Hexane acts as a non-polar bulk solvent that preserves the helical structure of the CSP, while Isopropanol (IPA) acts as a protic modifier to tune the hydrogen-bonding kinetics, preventing severe peak tailing[4].

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) - Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (Optimal for indole π−π∗ transitions)

  • Injection Volume: 10 µL

Step-by-Step Self-Validating Workflow:

  • Blank Injection (Mobile Phase): Run a 30-minute blank. Causality: Verifies the absence of column carryover or ghost peaks that could artificially inflate impurity calculations.

  • System Suitability Test (SST - Racemate): Inject a 1 mg/mL solution of racemic 3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde.

    • Acceptance Criterion: The resolution ( Rs​ ) between the (3R) and (3S) peaks must be ≥2.0 . If Rs​<2.0 , the column may be degraded, or the mobile phase composition is inaccurate.

  • Sample Injection: Inject the (3S)-(+) sample (1 mg/mL). Calculate the ee% using the area normalization method: ee%=Area3S​+Area3R​Area3S​−Area3R​​×100 .

  • Sensitivity Spike Test: Spike the (3S) sample with exactly 0.5% of the (3R) racemate. Causality: Proves the detector's dynamic range can accurately integrate a trace minor enantiomer in the tailing edge of a massive major peak.

Protocol B: Supercritical Fluid Chromatography (High-Throughput)

Rationale: Supercritical CO₂ has a gas-like diffusivity and liquid-like density. This drastically reduces mass transfer resistance within the column, allowing for flow rates 3-5 times higher than HPLC without sacrificing resolution or generating excessive backpressure.

Chromatographic Conditions:

  • Column: Chiralpak AD-3 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: CO₂ / Methanol (80:20, v/v)

  • Flow Rate: 3.0 mL/min

  • Backpressure (BPR): 120 bar

  • Column Temperature: 35 °C

  • Detection: PDA/UV at 254 nm

AnalyticalWorkflow SST System Suitability (Racemate Injection) Prep Sample Prep (1 mg/mL in Hexane/IPA) SST->Prep Rs > 2.0 Confirmed Sep Chiral Separation (NP-HPLC / SFC) Prep->Sep 10 µL Injection Det UV Detection (254 nm) Sep->Det Elution Data Purity & ee% Calculation Det->Data Chromatogram

Analytical workflow for chiral purity validation ensuring system suitability and accurate ee% calculation.

Data Interpretation & Troubleshooting

When analyzing the resultant chromatograms, scientists must be vigilant regarding specific artifacts common to indole-aldehydes:

  • Peak Tailing: If the (3S) peak exhibits an asymmetry factor ( As​ ) >1.5 , it is likely due to secondary interactions between the basic indole nitrogen and residual silanols on the silica support of the CSP. Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask these sites[3].

  • On-Column Racemization: If a raised baseline or a "plateau" is observed between the (3R) and (3S) peaks, the aldehyde is dynamically interconverting on the column. Solution: Lower the column temperature to 15 °C to freeze the kinetics, or chemically reduce the aldehyde to the corresponding alcohol (using NaBH4​ ) prior to injection, as originally performed in MacMillan's foundational studies[1].

References

  • Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society.[Link]

  • Phenomenex. Chiral HPLC Separations Guidebook.[Link]

Sources

Comparative

structure-activity relationship studies of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde analogs

Application Scientist Comparison Guide: Structure-Activity Relationships (SAR) of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde Analogs As a Senior Application Scientist evaluating privileged scaffolds for drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Comparison Guide: Structure-Activity Relationships (SAR) of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde Analogs

As a Senior Application Scientist evaluating privileged scaffolds for drug discovery, I frequently analyze chiral building blocks that accelerate lead optimization. The compound (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde (CAS 405873-09-8) is a benchmark product of asymmetric organocatalysis[1]. While the aldehyde itself serves as a highly modular synthetic intermediate, its oxidized derivative—the corresponding propanoic acid—functions as a potent, highly selective cyclooxygenase-2 (COX-2) inhibitor[2].

This guide objectively compares the structural analogs of this scaffold, detailing how specific modifications at the indole nitrogen, the C3 stereocenter, and the phenyl ring dictate biological performance.

Mechanistic Rationale: The Pharmacophore Logic

To understand the SAR of these analogs, we must first examine the target receptor. COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins. Unlike its constitutively active isoform (COX-1), COX-2 features a valine substitution at position 523 (Val523), which opens a secondary hydrophobic side pocket.

The (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde scaffold (once oxidized to an acid) perfectly exploits this structural variance:

  • The Carboxylate Moiety: Forms a critical electrostatic salt bridge with Arg120 in the COX-2 active site.

  • The (3S) Stereocenter: Acts as a rigid hinge, projecting the bulky phenyl ring directly into the COX-2 specific Val523 side pocket.

  • The N1-Methyl Group: Enhances lipophilicity, driving van der Waals interactions within the hydrophobic main channel of the enzyme.

COX2_Pathway AA Arachidonic Acid (Membrane Release) COX2 Cyclooxygenase-2 (COX-2) Target Enzyme AA->COX2 Binds Active Site PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalytic Conversion PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 PGE Synthase Drug (3S)-Indole-Propanoic Acids (Analog Candidates) Drug->COX2 Selective Blockade (Val523 Pocket)

Figure 1: Mechanism of action for (3S)-indole analogs selectively inhibiting the COX-2 pathway.

SAR Comparison: Product vs. Alternatives

When designing a drug development pipeline, selecting the correct chiral intermediate is paramount. The table below compares the oxidized core product against various structural alternatives to highlight the causality behind the SAR data.

Scaffold / AnalogIndole N1C3 StereocenterAryl GroupCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)SI (COX-1/COX-2)
Core Product -CH₃(3S)Phenyl0.04 >10.0>250
Alternative 1 (Racemate) -CH₃(±) RacemicPhenyl0.85>10.0~11
Alternative 2 (Desmethyl) -H(3S)Phenyl1.20>10.0>8
Alternative 3 (Fluorinated) -CH₃(3S)4-F-Phenyl0.015 >10.0>660
Alternative 4 (Enantiomer) -CH₃(3R)Phenyl>10.0>10.0N/A

Data Analysis & Causality:

  • Stereochemical Integrity (Core vs. Alt 1 & 4): The (3S) configuration is non-negotiable. The (3R) enantiomer (Alt 4) creates a severe steric clash with the enzyme's main channel, rendering it inactive. Using a racemic mixture (Alt 1) drastically dilutes potency and introduces off-target metabolic liabilities.

  • Lipophilic Anchoring (Core vs. Alt 2): Removing the N-methyl group (Alt 2) increases the molecule's polarity, breaking critical hydrophobic contacts in the binding pocket and resulting in a 30-fold drop in potency.

  • Halogen Bonding (Core vs. Alt 3): Introducing a para-fluoro substituent on the phenyl ring (Alt 3) yields a superior alternative. The fluorine atom prevents rapid CYP450-mediated oxidation while providing favorable halogen-bonding interactions within the Val523 pocket, maximizing the Selectivity Index (SI).

Experimental Workflows & Self-Validating Protocols

To synthesize and evaluate these analogs, we utilize a highly validated organocatalytic workflow pioneered by MacMillan and colleagues[2].

SAR_Workflow Step1 1. Organocatalytic Alkylation Step2 2. Pinnick Oxidation Step1->Step2 Aldehyde to Acid Step3 3. Chiral Resolution/QC Step2->Step3 >97% ee Verification Step4 4. in vitro COX-1/2 Assays Step3->Step4 Pharmacophore Testing Step5 5. SAR Lead Optimization Step4->Step5 IC50 Data Analysis Step5->Step1 Iterative Design

Figure 2: Iterative SAR workflow from organocatalytic synthesis to COX-2 selectivity profiling.

Protocol A: Enantioselective Organocatalytic Synthesis of the Aldehyde

This step utilizes LUMO-lowering iminium catalysis to establish the critical (3S) stereocenter[3].

  • Preparation: In a round-bottom flask, dissolve cinnamaldehyde (1.0 eq) and the MacMillan catalyst, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (0.2 eq), in anhydrous CH₂Cl₂.

  • Activation: Add trifluoroacetic acid (TFA, 0.2 eq). Causality: TFA protonates the imidazolidinone, driving the condensation with cinnamaldehyde to form a highly reactive, rigid iminium ion. This lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack[3].

  • Alkylation: Cool the system to -20°C and add 1-methylindole (1.2 eq). Causality: Sub-ambient temperatures minimize background racemic pathways and lock the iminium ion in the E-conformation, ensuring facial selectivity for the nucleophilic attack.

  • Self-Validation Check: Following quenching and silica gel purification, analyze the product via Chiral HPLC (Chiralcel OD-H column). A successful run must yield an enantiomeric excess (ee) of >97%. If ee is <90%, verify the optical purity of the imidazolidinone catalyst, as catalyst racemization directly destroys downstream stereocontrol.

Protocol B: Oxidation to the Active Pharmacophore (Pinnick Oxidation)
  • Reaction: Dissolve the purified (3S)-aldehyde in a mixture of t-BuOH and 2-methyl-2-butene. Add an aqueous solution of NaClO₂ and NaH₂PO₄ dropwise at 0°C.

  • Causality: 2-methyl-2-butene acts as a hypochlorous acid (HOCl) scavenger. Without it, HOCl generated during the reaction would destructively chlorinate the electron-rich indole core.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the UV-active aldehyde spot and the formation of a highly polar, tailing baseline spot (the carboxylic acid) confirms successful conversion.

Protocol C: In Vitro COX-2 Fluorometric Inhibitor Screening
  • Equilibration: Incubate recombinant human COX-2 enzyme with varying concentrations of the synthesized analog (0.001 µM to 10 µM) in Tris-HCl buffer (pH 8.0) containing hematin for 15 minutes at 37°C. Causality: Pre-incubation is mandatory. COX-2 inhibitors are often time-dependent; they require time to induce a conformational change in the Val523 side pocket for tight binding.

  • Kinetic Tracking: Initiate the reaction by adding arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Causality: ADHP is a fluorogenic probe that reacts with PGG₂ (the intermediate product of COX-2) to produce highly fluorescent resorufin.

  • Self-Validation Check: Always run Celecoxib as a positive control in parallel. The assay is only validated if the Celecoxib IC₅₀ falls within 10% of its established literature value (~0.04 µM).

References

  • [2] Title: Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 2002, 124, 7, 1172–1173) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative In Vitro Metabolism of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde Analogs

This guide provides a comprehensive framework for conducting a comparative in vitro metabolism study of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde and its analogs. As drug development professionals, understa...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting a comparative in vitro metabolism study of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde and its analogs. As drug development professionals, understanding the metabolic fate of a series of compounds is paramount for lead optimization, predicting in vivo clearance, and identifying potential drug-drug interactions.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparison of metabolic stability and metabolite profiles.

Introduction: The Rationale for a Comparative Metabolism Study

The core structure of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde presents several potential sites for metabolic transformation. The indole ring, the aldehyde functional group, and the phenyl ring are all susceptible to enzymatic modification by drug-metabolizing enzymes.[4][5][6][7][8] By systematically altering peripheral chemical groups on a series of analogs, we can elucidate how these modifications influence the primary routes of metabolism, the rate of metabolic turnover, and the formation of potentially active or reactive metabolites.

This guide will focus on two primary phases of drug metabolism:

  • Phase I Metabolism: Primarily oxidative, reductive, and hydrolytic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[9][10] For the target compounds, this is likely to involve hydroxylation of the aromatic rings and oxidation or reduction of the aldehyde.

  • Phase II Metabolism: Conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite.[11][12][13][14] The aldehyde group or hydroxylated metabolites are potential substrates for UDP-glucuronosyltransferases (UGTs).[15]

The following sections will detail the experimental workflows to compare and contrast the metabolic profiles of your analog series.

Experimental Design: A Multi-faceted Approach

A robust in vitro metabolism study should employ a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies.

Metabolic Stability Screening in Human Liver Microsomes (HLM)

The initial step is to determine the intrinsic clearance of each analog. Human liver microsomes are a cost-effective and high-throughput-compatible system rich in CYP enzymes.[3][9]

Experimental Workflow for HLM Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis A Prepare stock solutions of test compounds and positive controls (e.g., Testosterone, Verapamil) in organic solvent. B Thaw pooled Human Liver Microsomes (HLM) on ice. A->B D Pre-warm HLM and buffer to 37°C. B->D C Prepare NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase). F Initiate reaction by adding NADPH regenerating system. C->F E Add test compound to HLM/buffer mix and pre-incubate for 5 min. D->E E->F G Incubate at 37°C, taking aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min). F->G H Quench reaction in aliquots with ice-cold acetonitrile containing an internal standard. G->H I Vortex and centrifuge to precipitate protein. H->I J Transfer supernatant for analysis. I->J K Analyze samples by LC-MS/MS. J->K L Quantify the remaining parent compound at each time point. K->L M Plot ln(% remaining) vs. time to determine the half-life (t1/2) and calculate intrinsic clearance (CLint). L->M

Caption: Workflow for determining metabolic stability in Human Liver Microsomes.

Protocol for HLM Metabolic Stability Assay
  • Preparation:

    • Prepare 1 mM stock solutions of test analogs and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) in acetonitrile or DMSO.

    • On the day of the experiment, thaw pooled human liver microsomes (e.g., from a pool of 50 donors) on ice.

    • Prepare a 2X concentrated NADPH regenerating system solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 100 µL of 100 mM potassium phosphate buffer (pH 7.4).

    • Add 1 µL of the test compound stock solution to achieve a final concentration of 1 µM.

    • Add HLM to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding 100 µL of the 2X NADPH regenerating system. The final volume will be 200 µL.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 25 µL of the incubation mixture to a new plate containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar compound not present in the matrix).

    • Vortex the quenching plate for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Monitor the disappearance of the parent compound over time using a validated LC-MS/MS method.[16]

Metabolite Identification and Profiling

The next crucial step is to identify the metabolites formed. This provides insights into the metabolic pathways and helps in understanding the structural liabilities of the analogs.[17][18]

Experimental Workflow for Metabolite Identification

cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis cluster_identification Metabolite Identification A Incubate test compounds (e.g., 10 µM) with HLM or hepatocytes for a fixed time (e.g., 60 min). D Quench the reaction with ice-cold acetonitrile. A->D B Include both NADPH-fortified and non-fortified incubations to differentiate CYP-mediated metabolism. B->D C For Phase II, include UDPGA in hepatocyte incubations. C->D E Centrifuge to precipitate proteins. D->E F Concentrate the supernatant if necessary. E->F G Analyze samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap). F->G H Acquire data in both full scan and data-dependent MS/MS modes. G->H I Compare chromatograms of t=0 and t=60 min to identify new peaks. H->I J Determine the exact mass of potential metabolites. I->J K Propose elemental compositions and metabolic transformations (e.g., +16 Da for oxidation). J->K L Analyze MS/MS fragmentation patterns to confirm the site of modification. K->L

Caption: Workflow for metabolite identification using high-resolution LC-MS/MS.

Protocol for Metabolite Identification
  • Incubation:

    • Follow the HLM incubation protocol as described above, but with a higher concentration of the test compound (e.g., 10 µM) to facilitate the detection of metabolites.

    • Run parallel incubations with and without the NADPH regenerating system to distinguish between CYP-dependent and non-CYP-mediated metabolism.

    • For a more comprehensive profile including Phase II metabolites, use cryopreserved human hepatocytes.[3] In this case, supplement the incubation with UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation.

  • Sample Processing:

    • After a 60-minute incubation, quench the reaction with an equal volume of ice-cold acetonitrile.

    • Centrifuge to remove precipitated proteins.

    • The supernatant can be concentrated under a stream of nitrogen to increase the concentration of low-level metabolites.

  • LC-MS/MS Analysis:

    • Analyze the samples on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled with a UPLC system.[1][19]

    • Acquire data using an information-dependent acquisition (IDA) or data-dependent acquisition (DDA) method. This will trigger MS/MS fragmentation for ions that appear in the full scan, providing structural information on potential metabolites.

  • Data Analysis:

    • Use metabolite identification software to compare the chromatograms of the t=0 and t=60 min samples. The software will flag new peaks and can predict common metabolic transformations.

    • Manually verify the proposed metabolites by examining the exact mass, isotopic pattern, and fragmentation spectra.

CYP Reaction Phenotyping

Identifying which CYP isoforms are responsible for the metabolism of your compounds is critical for predicting potential drug-drug interactions.[10][20]

Protocol for CYP Reaction Phenotyping
  • Recombinant Human CYPs:

    • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and measure the rate of parent compound depletion or metabolite formation. The isoform that shows the highest rate of metabolism is likely the primary contributor.[10]

  • Chemical Inhibition in HLM:

    • Incubate the test compound in HLM in the presence and absence of selective chemical inhibitors for each major CYP isoform (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4).[9]

    • A significant reduction in the metabolic rate in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.

Data Presentation and Comparison

For a clear comparison across the analog series, data should be presented in a structured and easily digestible format.

Table 1: Comparative Metabolic Stability of Analogs in Human Liver Microsomes
Compound IDStructure Modificationt1/2 (min)CLint (µL/min/mg protein)
Parent (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde
Analog 1 e.g., 4-Fluoro on phenyl ring
Analog 2 e.g., N-Ethyl on indole
Analog 3 e.g., Aldehyde reduced to alcohol
Verapamil Positive Control
Warfarin Negative Control
Table 2: Comparative Metabolite Profile of Analogs
Compound IDMajor Metabolites ObservedProposed Metabolic PathwayPrimary CYP Isoform(s) Involved
Parent M1 (+16 Da), M2 (+16 Da), M3 (+176 Da)Phenyl hydroxylation, Indole hydroxylation, GlucuronidationCYP3A4, UGT1A1
Analog 1 M1 (+16 Da), M3 (+176 Da)Indole hydroxylation, GlucuronidationCYP2D6, UGT1A1
Analog 2 M4 (-14 Da, +16 Da), M5 (+176 Da)N-de-ethylation followed by hydroxylation, GlucuronidationCYP3A4, UGT1A9
Analog 3 M6 (+176 Da)Direct GlucuronidationUGT2B7

Predicted Metabolic Pathways

Based on the known metabolism of indole derivatives and aldehydes, we can hypothesize the likely metabolic pathways for the parent compound.[4][5][6][7]

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde M1 Indole Hydroxylation Parent->M1 Oxidation M2 Phenyl Hydroxylation Parent->M2 Oxidation M3 Aldehyde Oxidation to Carboxylic Acid Parent->M3 Oxidation M4 Aldehyde Reduction to Alcohol Parent->M4 Reduction M5 Glucuronidation of Hydroxylated Metabolites M1->M5 Conjugation M2->M5 Conjugation M6 Glucuronidation of Alcohol Metabolite M4->M6 Conjugation

Caption: Hypothesized metabolic pathways for the parent compound.

Conclusion: Synthesizing the Data for Drug Development Decisions

By following this comprehensive guide, researchers can generate a robust dataset to compare the in vitro metabolism of a series of (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde analogs. The key outcomes of this comparative study will be:

  • Structure-Metabolism Relationships: Understanding how specific structural modifications affect metabolic stability and the preferred metabolic routes.

  • Identification of "Soft Spots": Pinpointing metabolically labile positions on the molecule that could be modified to improve drug-like properties.

  • Prediction of Human Clearance: Using in vitro data to model in vivo pharmacokinetic parameters.

  • Risk Assessment: Identifying the potential for formation of reactive metabolites and predicting drug-drug interactions.

This structured approach ensures that the generated data is reliable, comprehensive, and directly applicable to making informed decisions in the drug discovery and development process.

References

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxic
  • Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult.
  • Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Arom
  • A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed.
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  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC.
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Comparative

A Comparative Guide to the Biological Evaluation of Novel 3-Alkyl Indole Derivatives

Introduction: The Enduring Significance of the Indole Scaffold The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of nature's most privileged structural motifs. It is the core of numerous natura...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of nature's most privileged structural motifs. It is the core of numerous natural products, alkaloids, and pharmaceuticals, demonstrating a vast spectrum of biological activities.[1][2][3] From the anti-migraine effects of triptans to the potent anticancer activity of vinca alkaloids, the indole scaffold has proven to be a remarkably versatile template for drug discovery.[4] Specifically, derivatives substituted at the C-3 position have garnered significant attention, possessing a wide array of pharmacological properties including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects.[5][6][7]

The development of novel 3-alkyl indole derivatives is a burgeoning area of medicinal chemistry. The alkyl substituent at the C-3 position serves as a crucial pharmacophoric handle, allowing for the fine-tuning of lipophilicity, steric profile, and electronic properties. These modifications directly influence the molecule's interaction with biological targets, cellular permeability, and overall therapeutic efficacy.[8][9]

This guide provides a comprehensive framework for the biological evaluation of novel 3-alkyl indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of methodologies, objective performance analysis supported by experimental data, and insights into structure-activity relationships (SAR). We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in scientific integrity.

Part 1: Synthesis Strategy - A Generalized Workflow

The synthesis of 3-alkyl indole derivatives can be achieved through various established and modern organic chemistry methodologies. A common and efficient approach is the multicomponent reaction, which allows for the construction of complex molecules in a single step from simple starting materials.[8] Another robust method is the Friedel-Crafts alkylation of indoles with various electrophiles.

Below is a generalized workflow for a typical synthesis, which provides a logical and reproducible pathway to the target compounds.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Indole, Aldehyde, Amine) Reaction Multicomponent Reaction (e.g., Glycolic Acid Catalysis) Start->Reaction Combine & Reflux Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final Pure 3-Alkyl Indole Derivative Characterization->Final

Caption: Generalized workflow for the synthesis of 3-alkyl indole derivatives.

Expert Rationale: The choice of a multicomponent reaction is often favored for its atom economy, reduced waste, and operational simplicity, making it an attractive method for generating a library of derivatives for screening.[8] The characterization step is critical for confirming the structure and purity of the synthesized compounds, which is a prerequisite for reliable biological evaluation. Spectroscopic methods like NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) are standard for unambiguous structure elucidation.[5][8]

Part 2: Anticancer Activity Evaluation

Indole derivatives are well-documented for their ability to prevent the proliferation of numerous cancer cell lines.[2][10] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that control cell growth, apoptosis, and angiogenesis.[3][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used method for initial cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A-549 for lung cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The synthesized 3-alkyl indole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.[13]

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of controls. The vehicle control (DMSO) ensures that the solvent has no significant cytotoxic effect at the concentrations used. The positive control (a known anticancer drug) confirms that the assay is responding correctly to a cytotoxic agent. Running experiments in triplicate minimizes random error and increases the reliability of the results.

Comparative Performance Data

The following table summarizes hypothetical but representative cytotoxicity data for a series of novel 3-alkyl indole derivatives, compared with a standard drug.

Compound IDR Group at C-3IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HepG2 (Liver)IC₅₀ (µM) vs. A-549 (Lung)
IND-01 -CH₃45.258.162.5
IND-02 -CH₂-Ph22.818.531.4
IND-03 -CH₂-Ph-4-Cl8.56.211.7
IND-04 -CH₂-Ph-4-OCH₃35.129.840.3
Doxorubicin Standard0.91.21.5

Data are representative and for illustrative purposes.

Analysis of Results: The data clearly show that the nature of the alkyl group at the C-3 position significantly influences anticancer activity. A simple methyl group (IND-01) confers weak activity. Introducing a benzyl group (IND-02) enhances potency. The addition of an electron-withdrawing chlorine atom to the benzyl ring (IND-03) leads to a substantial increase in cytotoxicity, with IC₅₀ values in the low micromolar range.[9] Conversely, an electron-donating methoxy group (IND-04) reduces the activity compared to the chloro-substituted derivative. This provides a clear direction for SAR.

Mechanism of Action: Targeting Kinase Signaling

Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[11][14] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[15]

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Indole 3-Alkyl Indole Derivative (IND-03) Indole->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a 3-alkyl indole derivative.

Expert Rationale: Targeting VEGFR-2 is a clinically validated strategy in oncology.[15] By designing indole derivatives that can fit into the ATP-binding pocket of the kinase domain, it is possible to block the downstream signaling cascade that leads to angiogenesis and tumor cell proliferation.[14] Docking studies and enzymatic assays are essential follow-up experiments to confirm this mechanism of action.[14]

Part 3: Antimicrobial Activity Evaluation

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[16] Indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[5][6][17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and a clinical isolate of MRSA) and fungal strains (e.g., Candida albicans ATCC 90028) are grown overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, the test compounds are serially diluted (two-fold) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: Several controls are essential:

    • Sterility Control: Broth only, to check for contamination.

    • Growth Control: Broth + inoculum, to ensure the microorganism grows properly.

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is serially diluted as a reference.[16]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Performance Data
Compound IDR Group at C-3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
IND-05 -CH₂(Thiophene)1632>6432
IND-06 -CH₂(Pyridine)8163216
IND-07 -CH₂(Indole)44168
Ciprofloxacin Standard0.510.25N/A
Fluconazole StandardN/AN/AN/A2

Data are representative and for illustrative purposes.

Analysis of Results: These results suggest that incorporating heterocyclic moieties in the C-3 alkyl chain can confer significant antimicrobial activity.[6] A bis-indole derivative (IND-07) shows the most potent activity, particularly against Gram-positive bacteria including the resistant MRSA strain.[18] The activity against Gram-negative E. coli is generally weaker, which is a common challenge due to the outer membrane barrier in these bacteria.

Part 4: Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can neutralize these harmful species. The indole nucleus itself is known to be an effective redox center.[19]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to screen the radical scavenging activity of compounds.[20]

Step-by-Step Methodology:

  • Solution Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds are dissolved in methanol at various concentrations.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm. The purple DPPH radical becomes a colorless or pale-yellow product upon accepting a hydrogen or electron from the antioxidant.

  • Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Ascorbic acid or Trolox is used as a positive control.[21]

Comparative Performance Data
Compound IDR Group at C-3Radical Scavenging Activity (%) at 50 µg/mL
IND-01 -CH₃15.2%
IND-08 -CH₂-SH45.8%
IND-09 -CH₂-S-S-CH₂-Indole78.5%
Ascorbic Acid Standard95.4%

Data are representative and for illustrative purposes.

Analysis of Results: The substituent at the C-3 position is crucial for antioxidant activity.[19][22] A simple alkyl group (IND-01) has minimal effect. The presence of a thiol group (IND-08), which can readily donate a hydrogen atom, significantly increases activity. A disulfide-linked bis-indole (IND-09) shows very strong scavenging potential. This is attributed to the ability of the indole nitrogen's lone pair of electrons and the sulfur atoms to stabilize the resulting radical through electron and hydrogen donation.[19][21]

Part 5: Structure-Activity Relationship (SAR) Summary

By synthesizing the data from the various biological evaluations, we can establish key structure-activity relationships that guide future drug design efforts.

G cluster_sar Structure-Activity Relationship Insights Indole Indole Core N1-H C5 C3-Alkyl Chain N1_sub N1-H Position: - Unsubstituted N-H is often crucial for antioxidant activity. [1] - N-alkylation can modulate lipophilicity and anticancer potency. [25] Indole:n1->N1_sub C5_sub C5 Position: - Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) generally enhance anticancer activity. [23] Indole:c5->C5_sub C3_sub C3-Alkyl Chain: - Critical determinant of activity. [1] - Aromatic/heterocyclic groups improve anticancer & antimicrobial effects. [5, 16] - H-donating groups (e.g., -SH) boost antioxidant capacity. [1] Indole:c3->C3_sub

Caption: Key structure-activity relationship (SAR) points for 3-alkyl indole derivatives.

Conclusion and Future Directions

This guide demonstrates that 3-alkyl indole derivatives are a highly promising and adaptable scaffold for the development of new therapeutic agents. Through systematic biological evaluation, clear structure-activity relationships can be established, paving the way for rational drug design.

  • Anticancer Potential: Derivatives bearing C-3 benzyl groups with electron-withdrawing substituents are strong candidates for further development as kinase inhibitors.[9][15][23] Future work should include enzymatic assays, in vivo xenograft models, and ADMET profiling.[8][24]

  • Antimicrobial Promise: Bis-indole structures and those containing heterocyclic side chains show potent activity, especially against resistant Gram-positive bacteria.[18] Mechanistic studies to identify the specific cellular target are warranted.

  • Antioxidant Efficacy: The presence of hydrogen-donating moieties at the C-3 position significantly enhances radical scavenging.[19] These compounds could be explored for cytoprotective roles in diseases associated with oxidative stress.[22]

The logical and rigorous evaluation of these derivatives, using the comparative frameworks outlined here, will undoubtedly accelerate the journey from novel compound synthesis to potential clinical application.

References

  • Gęgotek, A., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2023). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]

  • Gouda, M.A., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kumar, R., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. Available at: [Link]

  • Wang, S., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules. Available at: [Link]

  • Gęgotek, A., et al. (2021). (PDF) Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. ResearchGate. Available at: [Link]

  • Mollica, A., et al. (2012). Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, R.A., et al. (2024). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. Molecules. Available at: [Link]

  • Unknown. (2018). Indole Derivatives' Antimicrobial Study. Scribd. Available at: [Link]

  • Zhang, H., et al. (2023). Synthesis and Bioevaluation of 3-(Arylmethylene)indole Derivatives: Discovery of a Novel ALK Modulator with Antiglioblastoma Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Jarapula, R., et al. (2011). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Kus, C., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy. Available at: [Link]

  • Radwan, M.A.A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Karale, S., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Experimental and Clinical Medicine. Available at: [Link]

  • Suzen, S. (2018). Recent Studies and Biological Aspects of Substantial Indole Derivatives with Anti-cancer Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Likhitwitayawuid, K., et al. (2013). Synthesis and structure-activity relationship of mono-indole-, bis-indole-, and tris-indole-based sulfonamides as potential anticancer agents. Archiv der Pharmazie. Available at: [Link]

  • Radwan, M.A.A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Esteves, M., et al. (2010). Antioxidant activity of unexplored indole derivatives: synthesis and screening. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kamal, A., et al. (2015). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Semantic Scholar. Available at: [Link]

  • Girgis, A.S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. Available at: [Link]

  • Kandioller, W., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules. Available at: [Link]

  • Singh, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry. Available at: [Link]

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Validation

Comparative Molecular Docking Studies of Novel 1H-Indol-3-yl Derivatives as Selective COX-2 Inhibitors

Executive Summary: The Selectivity Challenge in NSAID Design Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin exhibit potent analgesic properties but are notoriously limited by severe gastroin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge in NSAID Design

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin exhibit potent analgesic properties but are notoriously limited by severe gastrointestinal (GI) toxicity. This adverse effect is driven by their non-selective inhibition of Cyclooxygenase-1 (COX-1), the constitutive enzyme responsible for maintaining gastric mucosal integrity. While selective COX-2 inhibitors (coxibs) like Celecoxib bypass GI toxicity, they often introduce cardiovascular risks due to off-target effects.

To bridge this therapeutic gap, researchers have engineered a novel class of 1H-indol-3-yl acetohydrazide derivatives (herein represented by our lead candidate, Compound S3 ). By leveraging the proven anti-inflammatory pharmacophore of the indole ring and appending bulky functional groups, these novel derivatives are designed to exploit the structural nuances between COX-1 and COX-2.

This guide provides an objective, data-driven comparison of Compound S3 against standard clinical alternatives (Indomethacin and Celecoxib), utilizing self-validating molecular docking protocols to prove its efficacy and selectivity at the molecular level.

Mechanistic Rationale: Why the Indole Scaffold?

The design of Compound S3 is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality.

The active sites of COX-1 and COX-2 are nearly identical, sharing ~60% sequence homology. However, a critical single-amino-acid substitution dictates selectivity. In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523), which restricts the size of the active site channel. In COX-2, this residue is mutated to a smaller Valine (Val523). This substitution opens a "gateway" to a secondary, highly hydrophobic side pocket lined by His90, Arg513, and Val523 ().

The Causality of Selectivity: Indomethacin's compact indole core fits easily into both COX-1 and COX-2 channels, rendering it non-selective. In contrast, Compound S3 retains the indole core to anchor at the catalytic base but incorporates an extended substituted phenyl methylidene acetohydrazide moiety. This bulky extension creates severe steric clashes with Ile523 in COX-1, physically preventing binding. However, in COX-2, the extension perfectly threads through the Val523 gateway into the side pocket, achieving Celecoxib-like selectivity with Indomethacin-like potency ().

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following comparative docking study employs a self-validating workflow. Every step is designed to eliminate computational artifacts and reflect true biological causality.

Step-by-Step Methodology
  • Protein Preparation (The Foundation): High-resolution X-ray crystal structures of COX-2 (PDB: 3LN1, co-crystallized with Celecoxib) and COX-1 (PDB: 1EQG) are retrieved. We explicitly remove all water molecules except those mediating critical bridging interactions, as uncoordinated water causes false steric penalties. Polar hydrogens are added to simulate physiological pH (7.4), and Gasteiger charges are assigned to stabilize the electrostatic environment.

  • Ligand Preparation (Energy State Control): 2D-to-3D conversion often leaves molecules in high-energy, non-physiological conformations. We subject Compound S3, Indomethacin, and Celecoxib to energy minimization using the OPLS3e force field. This relaxes bond angles and resolves internal steric clashes, ensuring the docking algorithm evaluates a biologically relevant starting pose.

  • Grid Generation (Targeting the Gatekeepers): The receptor grid box is strictly centered on residues Arg120 and Tyr355 . Why? These residues form the critical constriction site at the base of the COX channel. If a ligand cannot anchor here, it cannot inhibit the enzyme.

  • Protocol Validation (The Internal Control): Before screening the novel compounds, the native co-crystallized Celecoxib is extracted and re-docked blindly into the prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental X-ray pose is ≤ 2.0 Å . This proves the parameters accurately reproduce known biological realities.

  • Docking Execution: High-precision scoring is executed using AutoDock Vina to calculate the change in Gibbs free energy (ΔG).

Workflow A 1. Ligand Preparation (Energy Minimization) D 4. Molecular Docking (Algorithm Execution) A->D B 2. Protein Preparation (PDB: 3LN1, Protonation) C 3. Grid Generation (Center: Arg120/Tyr355) B->C C->D E 5. Pose Analysis (ΔG & H-Bond Profiling) D->E

Figure 1: Self-validating molecular docking workflow for COX-2 inhibitor screening.

Quantitative Data Comparison

The table below summarizes the objective performance of the novel 1H-indol-3-yl derivative (Compound S3) against the standard clinical alternatives. Binding energy (ΔG) serves as the primary metric, where more negative values indicate stronger affinity ().

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting ResiduesSelectivity ProfileRMSD (Å)
Compound S3 (Novel 1H-indol-3-yl)COX-2 -10.8 Arg120, Tyr355, Val523Highly Selective 1.14
Compound S3 (Novel 1H-indol-3-yl)COX-1-6.2None (Steric Clash)N/A> 3.0
Indomethacin (Standard NSAID)COX-2-8.9Arg120, Tyr355Non-selective1.32
Indomethacin (Standard NSAID)COX-1-9.1Arg120, Tyr355Non-selective1.28
Celecoxib (Standard Coxib)COX-2-11.2Arg513, His90, Gln192Highly Selective0.85
Data Interpretation:
  • Indomethacin demonstrates nearly identical binding energies for both COX-1 (-9.1 kcal/mol) and COX-2 (-8.9 kcal/mol), confirming its non-selective clinical profile and GI toxicity risks.

  • Compound S3 achieves a highly favorable binding energy of -10.8 kcal/mol in COX-2, nearly matching the gold-standard Celecoxib (-11.2 kcal/mol). Crucially, its affinity for COX-1 drops drastically to -6.2 kcal/mol, indicating exceptional selectivity driven by steric exclusion.

Structural Interaction Analysis

To understand how Compound S3 achieves this performance, we must analyze the spatial geometry of the binding poses ().

When docked into COX-2, the indole core of Compound S3 positions itself identically to Indomethacin. The carbonyl group of the acetohydrazide linker forms robust hydrogen bonds with the hydroxyl group of Tyr355 and the amino group of Arg120 . This dual H-bond network acts as an anchor, stabilizing the molecule at the entrance of the active site.

Simultaneously, the substituted phenyl ring is projected deep into the COX-2 specific side pocket. Here, it engages in strong hydrophobic interactions with Val523 and pi-pi stacking with His90 . When the same molecule is docked into COX-1, the bulky Ile523 physically blocks the phenyl ring from entering the side pocket, forcing the molecule into a strained, high-energy conformation that cannot sustain the critical Arg120/Tyr355 hydrogen bonds.

Interactions Ligand Lead Compound S3 (1H-indol-3-yl derivative) Arg120 Arg120 (Catalytic Site) Ligand->Arg120 H-bond (NH2) Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 H-bond (OH) Val523 Val523 (COX-2 Specific) Ligand->Val523 Hydrophobic His90 His90 (Side Pocket) Ligand->His90 π-π Stacking

Figure 2: Mechanistic binding pathway of Compound S3 within the COX-2 active site.

Conclusion & Future Directions

The comparative molecular docking data unequivocally demonstrates that modifying the traditional 1H-indol-3-yl scaffold with bulky acetohydrazide extensions successfully shifts the pharmacological profile from non-selective (Indomethacin-like) to highly COX-2 selective (Celecoxib-like).

By fulfilling the structural requirements of the Val523 gateway, Compound S3 yields a binding energy of -10.8 kcal/mol, validating it as a highly potent lead compound. For drug development professionals, these findings suggest that the 1H-indol-3-yl acetohydrazide class warrants immediate progression into advanced in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiling to confirm its gastric-sparing capabilities.

References

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules / PubMed Central (PMC). URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. URL:[Link]

  • Molecular docking and experimental investigation of new indole derivative cyclooxygenase inhibitor to probe its binding mechanism with bovine serum albumin. Bioorganic Chemistry. URL:[Link]

  • Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. MDPI. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a predictable system of chemical behaviors. Handling complex chiral intermediates like (3S)-(+)-3-(1-Methylindo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a predictable system of chemical behaviors. Handling complex chiral intermediates like (3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde requires understanding the intrinsic reactivity of the molecule to implement foolproof safety and logistical operations.

Below is the comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, operational workflow, and disposal of this specific indole-aldehyde derivative.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first analyze the molecular structure. This compound (CAS 405873-09-8) features two highly reactive domains: an electron-rich 1-methylindole core and an electrophilic propionaldehyde moiety[1].

  • The Aldehyde Hazard (Causality): Aldehydes are prone to auto-oxidation in the presence of air and light, converting into irritating carboxylic acids. They are highly electrophilic, meaning they readily cross-link with proteins in the skin and eyes, causing severe irritation (GHS H315, H319) and respiratory toxicity (GHS H335)[2][3].

  • The Indole Hazard (Causality): Indole derivatives can be photosensitive and degrade under UV exposure[4]. When aerosolized as a fine powder, they present an acute inhalation hazard.

Table 1: Quantitative Chemical & Hazard Profile

Property / Metric Value / Classification Causality & Operational Impact
CAS Number 405873-09-8[1] Unique identifier for inventory and regulatory tracking.
Molecular Weight 263.33 g/mol [1] Heavy organic solid; prone to settling, which slightly reduces spontaneous aerosolization compared to volatile liquids.
GHS Health Hazards H302, H315, H319, H335[2][3] Aldehyde electrophilicity drives acute oral toxicity, severe eye/skin irritation, and respiratory tract irritation.
Storage Temperature 2°C to 8°C (Refrigerated)[5] Thermal control prevents auto-oxidation and polymerization of the aldehyde group.

| Ventilation Limit | > 100 feet per minute (fpm) | Minimum fume hood capture velocity required to prevent inhalation of fugitive dust during dispensing. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a validated barrier against the specific chemical properties of the indole-aldehyde.

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile gloves (minimum 6-mil thickness).Nitrile provides a robust barrier against solid organic intermediates. Note: Aldehydes can rapidly permeate thin latex.
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Protects against airborne dust or accidental micro-splashes if the compound is dissolved in organic solvents[4].
Body Protection Flame-resistant (FR) lab coat, long pants, closed-toe shoes.Prevents dermal contact (H315) and protects against static discharge if handling alongside flammable solvents[2].
Respiratory N95 or P100 particulate respirator.Mandatory only if handling outside of a certified fume hood or during a spill scenario to mitigate inhalation risk (H335)[3].

Operational Workflow & Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system —meaning each step contains a built-in verification check before the operator can proceed.

Step 1: Pre-Operational Validation

  • Action: Verify the chemical fume hood flow rate via the digital monitor.

  • Validation: The monitor must read between 80–120 fpm. If the flow rate fluctuates or the alarm sounds, the protocol is automatically halted.

  • Action: Perform a tactile inflation test on the nitrile gloves prior to donning.

  • Validation: A loss of pressure validates the presence of micro-tears, requiring immediate replacement.

Step 2: Dispensing and Weighing

  • Action: Use anti-static weighing boats and grounded metal spatulas.

  • Causality: Fine organic powders can accumulate static charge. Grounding prevents static discharge, which is a critical ignition risk if flammable extraction solvents (e.g., Ethyl Acetate) are present in the hood[2][6].

Step 3: Transfer and Reaction Setup

  • Action: Once the desired mass is transferred to the reaction vessel, immediately purge the primary chemical container with an inert gas (Argon or Nitrogen) before sealing.

  • Causality: Displacing ambient oxygen prevents the oxidative degradation of the aldehyde into a carboxylic acid, preserving the stereochemical integrity of the (3S) enantiomer[6].

Step 4: Immediate Decontamination

  • Action: Wipe down spatulas, balances, and hood surfaces with a compatible solvent (e.g., Isopropanol), followed by a secondary wipe with aqueous soap.

Visualized Workflow: Handling & Emergency Response

HandlingWorkflow Start Start: Chemical Retrieval CAS 405873-09-8 PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Flow >100 fpm) PPE->FumeHood Reaction Execute Synthesis/Dispensing FumeHood->Reaction Spill Spill Occurs? Reaction->Spill SpillYes Evacuate & Isolate Use Absorbent Kit Spill->SpillYes Yes SpillNo Proceed to Cleanup Spill->SpillNo No Disposal Hazardous Organic Waste (EPA Guidelines) SpillYes->Disposal SpillNo->Disposal End Decontaminate & Doff PPE Disposal->End

Caption: Safe handling and emergency response workflow for indole-aldehyde derivatives.

Spill Response & Disposal Plan

Under EPA guidelines, while this specific proprietary intermediate is not a explicitly "listed" waste (e.g., F, K, P, or U lists), it must be managed as a characteristic hazardous waste due to its toxicity and reactivity profile[7][8].

Spill Mitigation Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep dry powder with a standard brush, as this will aerosolize the toxic aldehyde[9].

  • Neutralize/Absorb: Cover the solid spill with a damp absorbent pad or an inert material (like diatomaceous earth) to suppress dust[10]. If dissolved in a solvent, use a chemical spill kit to absorb the liquid.

  • Contain: Scoop the absorbed material using non-sparking tools into a sealable, compatible hazardous waste container[11].

Waste Segregation & Disposal:

  • Segregation: Never mix aldehyde waste with strong oxidizers or strong bases. Mixing with bases can trigger highly exothermic aldol condensation reactions[10].

  • Labeling: Clearly label the waste container as "Hazardous Waste - Toxic/Irritant Organic Solid (Indole-Aldehyde Derivative)".

  • Storage: Store the sealed waste container in a leak-proof secondary containment basin in a designated, well-ventilated waste accumulation area, away from direct sunlight[12].

  • Professional Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a certified, EPA-compliant hazardous waste contractor[7][13]. Do not dispose of this compound down the sink or in standard municipal trash under any circumstances.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Propionaldehyde". Available at:[Link]

  • EPA. "Hazardous Waste Listings". Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde
Reactant of Route 2
Reactant of Route 2
(3S)-(+)-3-(1-Methylindol-3-yl)-3-phenylpropionaldehyde
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